Hsd17B13-IN-58
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H15Cl2F3N4O4 |
|---|---|
Molecular Weight |
539.3 g/mol |
IUPAC Name |
3,5-dichloro-4-hydroxy-N-[2-methyl-4-oxo-3-[[2-(trifluoromethoxy)phenyl]methyl]pyrido[2,3-d]pyrimidin-5-yl]benzamide |
InChI |
InChI=1S/C23H15Cl2F3N4O4/c1-11-30-20-18(22(35)32(11)10-12-4-2-3-5-17(12)36-23(26,27)28)16(6-7-29-20)31-21(34)13-8-14(24)19(33)15(25)9-13/h2-9,33H,10H2,1H3,(H,29,31,34) |
InChI Key |
RCODTGWXHLOIOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=CC(=C2C(=O)N1CC3=CC=CC=C3OC(F)(F)F)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Role of HSD17B13 in Nonalcoholic Steatohepatitis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocellular injury, which can progress to cirrhosis and hepatocellular carcinoma (HCC).[1][2] While the pathogenesis of NASH is complex and multifactorial, recent genetic studies have identified hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) as a key player in the progression of this disease. This technical guide provides a comprehensive overview of the role of HSD17B13 in NASH, focusing on its genetic variants, molecular function, and its potential as a therapeutic target.
HSD17B13: A Liver-Specific Lipid Droplet-Associated Protein
HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, primarily expressed in the liver.[3][4] It is localized to the surface of lipid droplets within hepatocytes, suggesting a role in lipid metabolism.[5][6] Increased expression of HSD17B13 has been observed in both animal models and human patients with NAFLD.[3][7]
The Protective Role of HSD17B13 Loss-of-Function Variants
A significant breakthrough in understanding the role of HSD17B13 in liver disease came from the discovery of genetic variants that result in a loss of the enzyme's function. These variants, most notably the rs72613567:TA insertion, have been consistently associated with a reduced risk of developing NASH and its progression to more severe liver disease, including fibrosis and HCC.[8][9][10] This protective effect has been observed across various ethnic populations.[11][12]
Quantitative Data on HSD17B13 Variants and NASH Risk
The following tables summarize the quantitative data from key studies on the association between HSD17B13 variants and the risk of NASH and related liver pathologies.
Table 1: Association of HSD17B13 rs72613567:TA Variant with Nonalcoholic Fatty Liver Disease (NAFLD) and Nonalcoholic Steatohepatitis (NASH)
| Population | Comparison | Odds Ratio (OR) | 95% Confidence Interval (CI) | p-value | Reference |
| Multi-ethnic Asian | NAFLD vs. Controls | 0.59 | 0.40–0.88 | 0.009 | [11] |
| Multi-ethnic Asian (Chinese) | NASH vs. Controls | Lower odds (P<0.05) | - | <0.05 | [11] |
| European descent | NAFLD (Heterozygotes) | 0.83 | 0.75–0.92 | - | [1] |
| European descent | NAFLD (Homozygotes) | 0.70 | 0.57–0.87 | - | [1] |
| European descent | NASH Cirrhosis (Heterozygotes) | 0.74 | 0.60–0.93 | - | [1] |
| European descent | NASH Cirrhosis (Homozygotes) | 0.51 | 0.31–0.85 | - | [1] |
| Meta-analysis (Entire Population) | NAFLD (TA vs. T) | 0.669 | 0.524–0.856 | 0.001 | [13][14] |
| Meta-analysis (Healthy Controls) | NAFLD (TA vs. T) | 0.600 | 0.464–0.777 | 0.000 | [13][14] |
| Hispanics/Latinos | Suspected NAFLD | Lower rate (P<0.001) | - | <0.001 | [12] |
Table 2: Allele Frequencies of HSD17B13 rs72613567:TA Variant Across Different Ethnicities
| Ethnicity | Minor Allele Frequency (%) | Reference |
| East Asian | 34 | [1][8] |
| European | 24 | [1][8] |
| South Asian | 16 | [1] |
| American | 16 | [1] |
| African | 5 | [1][8] |
| Hispanic/Latino | 15.3 | [12] |
Molecular Mechanisms of HSD17B13 in NASH
The precise molecular mechanisms by which HSD17B13 contributes to NASH pathogenesis are still under investigation. However, several key pathways have been proposed.
Enzymatic Activity and Substrate Specificity
HSD17B13 is known to have retinol dehydrogenase activity, catalyzing the conversion of retinol to retinaldehyde.[9][15] This function is crucial as retinoid metabolism is often dysregulated in liver disease. Loss-of-function variants of HSD17B13 exhibit reduced or abolished enzymatic activity.[9] Besides retinol, other potential substrates for HSD17B13 include steroids and bioactive lipids.[4][16]
Interaction with SREBP-1c and Lipid Metabolism
HSD17B13 expression is induced by the liver X receptor-α (LXRα) via the sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of lipogenesis.[1][17][18] HSD17B13, in turn, may promote the maturation of SREBP-1c, creating a positive feedback loop that enhances lipid accumulation in hepatocytes.[1][18] Small molecule inhibitors of HSD17B13 have been shown to regulate hepatic lipids by inhibiting the SREBP-1c/FAS pathway.[4]
Crosstalk with PNPLA3
The patatin-like phospholipase domain-containing 3 (PNPLA3) I148M variant is a well-established genetic risk factor for NAFLD and NASH. Interestingly, protective HSD17B13 variants have been shown to mitigate the detrimental effects of the PNPLA3 risk allele.[1][17][19] The HSD17B13 rs72613567 variant can reduce the risk of steatosis in individuals carrying the PNPLA3 I148M allele.[19]
Signaling Pathways and Experimental Workflows
Experimental Protocols
HSD17B13 Genotyping using rhAmp SNP Genotyping Assay
This protocol outlines the general steps for genotyping HSD17B13 variants, such as rs72613567, using the rhAmp SNP Genotyping technology.
1. DNA Extraction:
-
Extract genomic DNA from whole blood or other appropriate patient samples using a standard DNA extraction kit.
-
Quantify the DNA concentration and assess its purity.
2. Assay Preparation:
-
Select a predesigned or custom-designed rhAmp SNP assay for the HSD17B13 variant of interest.[20]
-
Prepare the reaction mix by combining the rhAmp Genotyping Master Mix, the specific rhAmp SNP assay, and the rhAmp Reporter Mix.[21]
3. PCR Amplification:
-
Add the prepared genomic DNA to the reaction mix.
-
Perform the PCR amplification on a real-time PCR instrument using a thermal cycling profile as recommended by the manufacturer (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 10s, 60°C for 30s, and 68°C for 20s).[21]
4. Data Analysis:
-
Analyze the amplification data using the genotyping software of the real-time PCR instrument.
-
The software will cluster the samples into three genotypes (homozygous for allele 1, homozygous for allele 2, and heterozygous) based on the fluorescence signals.
HSD17B13 Retinol Dehydrogenase Activity Assay (Cell-Based)
This protocol describes a cell-based assay to measure the retinol dehydrogenase activity of HSD17B13.[15]
1. Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate growth medium.
-
Transfect the cells with an expression vector encoding the HSD17B13 variant of interest (or wild-type as a control). An empty vector should be used as a negative control.
2. Retinol Treatment:
-
24-48 hours post-transfection, treat the cells with all-trans-retinol (e.g., 5 µM) for a specified period (e.g., 8 hours).[15]
3. Sample Preparation:
-
Harvest the cells and the culture medium.
-
Extract retinoids from the cells and medium using a suitable solvent extraction method.
-
Harvest a separate aliquot of cells for protein quantification by Western blot to normalize the results.[15]
4. HPLC Analysis:
-
Analyze the extracted retinoids by high-performance liquid chromatography (HPLC) to quantify the levels of retinaldehyde and retinoic acid produced.[15]
5. Data Interpretation:
-
Compare the levels of retinaldehyde and retinoic acid in cells expressing HSD17B13 to the control cells to determine the enzyme's activity.
Adeno-Associated Virus (AAV)-Mediated Knockdown of Hsd17b13 in Mice
This protocol details the in vivo knockdown of Hsd17b13 in a mouse model of NASH.[3][22]
1. Animal Model:
-
Use a suitable mouse model for NASH, such as C57BL/6J mice fed a high-fat diet (HFD) for an extended period (e.g., 21 weeks).[3][22]
2. AAV Vector Preparation:
-
Prepare AAV8 vectors expressing a short hairpin RNA (shRNA) targeting mouse Hsd17b13 (AAV8-shHsd17b13) and a scrambled control shRNA (AAV8-shScrmbl).[3]
3. AAV Administration:
-
Administer the AAV vectors to the mice via intraperitoneal injection at a suitable titer (e.g., 1x10^11 virus particles).[3][22]
4. Post-Injection Monitoring and Sample Collection:
-
Monitor the mice for a specified period (e.g., 2 weeks).[3]
-
At the end of the study period, euthanize the mice and collect liver and blood samples.
5. Analysis:
-
Gene and Protein Expression: Quantify Hsd17b13 mRNA and protein levels in the liver using qRT-PCR and Western blotting, respectively, to confirm knockdown.
-
Histology: Perform histological analysis of liver sections (e.g., H&E and Sirius Red staining) to assess steatosis, inflammation, and fibrosis.
-
Biochemical Analysis: Measure serum levels of liver enzymes (e.g., ALT, AST).
-
Gene Expression Analysis: Analyze the expression of genes involved in fibrosis and inflammation in the liver.
Immunofluorescence Staining for HSD17B13 in Liver Tissue
This protocol describes the visualization of HSD17B13 protein in liver tissue sections.[5]
1. Tissue Preparation:
-
Fix liver tissue samples in 4% paraformaldehyde, dehydrate, and embed in paraffin.
-
Cut thin sections (e.g., 5 µm) and mount them on slides.
2. Deparaffinization and Rehydration:
-
Deparaffinize the sections using xylene and rehydrate through a graded series of ethanol.
3. Antigen Retrieval:
-
Perform antigen retrieval to unmask the epitope, for example, by heating the slides in a citrate buffer.
4. Staining:
-
Permeabilize the sections with a detergent (e.g., 0.5% Triton X-100).[5]
-
Block non-specific binding with a blocking solution (e.g., 10% goat serum).
-
Incubate the sections with a primary antibody against HSD17B13.
-
Wash the sections and incubate with a fluorescently labeled secondary antibody.
-
For co-staining with a lipid droplet marker, incubate with a lipid dye such as LipidTOX.[5]
-
Counterstain the nuclei with DAPI.[5]
5. Imaging:
-
Mount the slides with an anti-fade mounting medium.
-
Visualize and capture images using a fluorescence or confocal microscope.
Subcellular Fractionation for Lipid Droplet Isolation
This protocol outlines the isolation of lipid droplets to study the localization of HSD17B13.[6][23][24]
1. Cell/Tissue Homogenization:
-
Homogenize cultured cells or liver tissue in a suitable homogenization buffer on ice.[25]
2. Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei and unbroken cells.[25]
-
Collect the supernatant, which contains the lipid droplets and other organelles.
3. Density Gradient Ultracentrifugation:
-
Adjust the density of the supernatant with sucrose.
-
Layer the sample at the bottom of an ultracentrifuge tube and create a discontinuous sucrose gradient on top.[25]
-
Centrifuge at high speed (e.g., 100,000 x g). The lipid droplets will float to the top due to their low density.[24]
4. Lipid Droplet Collection and Analysis:
-
Carefully collect the lipid droplet fraction from the top of the gradient.
-
Analyze the protein composition of the isolated lipid droplets by Western blotting using an antibody against HSD17B13 to confirm its localization.
HSD17B13 as a Therapeutic Target
The strong genetic evidence supporting a protective role for HSD17B13 loss-of-function has made it an attractive therapeutic target for NASH.
RNA Interference (RNAi) Therapeutics
Several RNAi therapies designed to silence the HSD17B13 gene are in clinical development. These therapies, such as ARO-HSD and Rapirosiran (formerly ALN-HSD), have shown promising results in early-phase clinical trials, demonstrating a good safety profile and significant reductions in hepatic HSD17B13 mRNA and protein levels, which correlated with reductions in liver enzymes.[2][7][10][26][27]
Table 3: Clinical Trial Data for HSD17B13-Targeting RNAi Therapeutics
| Therapeutic | Phase | Key Findings | Reference |
| ARO-HSD | Phase I/II | Well-tolerated; Mean reduction in hepatic HSD17B13 mRNA of up to 93.4%; Mean reduction in ALT of up to 42.3%. | [7][26] |
| Rapirosiran (ALN-HSD) | Phase I | Encouraging safety and tolerability; Dose-dependent reduction in liver HSD17B13 mRNA (median reduction of 78% at the highest dose). | [2][27] |
Small Molecule Inhibitors
The development of small molecule inhibitors targeting the enzymatic activity of HSD17B13 is another promising therapeutic strategy. Several potent and selective inhibitors have been identified. For example, BI-3231 has been reported as a potent inhibitor of HSD17B13.[9] Another inhibitor, compound 32, has demonstrated a high potency (IC50 = 2.5 nM) and robust anti-MASH activity in mouse models.[4]
Table 4: Preclinical Data for HSD17B13 Small Molecule Inhibitors
| Inhibitor | IC50 | Key Findings | Reference |
| BI-3231 | - | Potent and selective chemical probe for HSD17B13. | [9] |
| Compound 32 | 2.5 nM | Highly potent and selective; demonstrated robust in vivo anti-MASH activity in mouse models; regulated hepatic lipids via the SREBP-1c/FAS pathway. | [4] |
Conclusion
HSD17B13 has emerged as a critical player in the pathophysiology of NASH. The discovery of protective loss-of-function variants has provided strong human genetic validation for targeting this enzyme. The ongoing development of RNAi therapeutics and small molecule inhibitors aimed at reducing HSD17B13 expression or activity holds significant promise for the treatment of NASH and other chronic liver diseases. Further research into the precise molecular mechanisms of HSD17B13 will continue to inform and refine these therapeutic strategies.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. 17beta-Hydroxysteroid dehydrogenase type 13 is a liver-specific lipid droplet-associated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treatment advances for Non-Alcoholic Fatty Liver Disease (NAFLD) announced at ILC 2021 - EASL-The Home of Hepatology. [easl.eu]
- 11. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Association of HSD17B13 rs72613567:TA with non-alcoholic fatty liver disease in Hispanics/Latinos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Association of HSD17B13 rs72613567: TA allelic variant with liver disease: review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 18. escholarship.org [escholarship.org]
- 19. researchgate.net [researchgate.net]
- 20. idtdna.com [idtdna.com]
- 21. A High-Performing and Cost-Effective SNP Genotyping Method Using rhPCR and Universal Reporters [scirp.org]
- 22. biorxiv.org [biorxiv.org]
- 23. Rapid Lipid Droplet Isolation Protocol Using a Well-established Organelle Isolation Kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Rapid Lipid Droplet Isolation Protocol Using a Well-established Organelle Isolation Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Isolation of Lipid Droplets from Cells by Density Gradient Centrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis [natap.org]
- 27. cdn.prod.website-files.com [cdn.prod.website-files.com]
An In-Depth Technical Guide to the Enzymatic Activity and Substrates of HSD17B13
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Emerging research has identified HSD17B13 as a key player in the pathogenesis of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and alcoholic liver disease (ALD). Notably, loss-of-function genetic variants in HSD17B13 are associated with a reduced risk of disease progression, positioning the enzyme as a promising therapeutic target.[2][3] This technical guide provides a comprehensive overview of the enzymatic activity of HSD17B13, its known and putative substrates, and detailed methodologies for its study.
HSD17B13 Enzymatic Activity
HSD17B13 belongs to the short-chain dehydrogenases/reductases (SDR) family and functions as an NAD(P)H/NAD(P)+-dependent oxidoreductase.[2] Its catalytic activity is dependent on its localization to lipid droplets and the presence of a cofactor binding site.[4] The enzyme possesses a conserved catalytic tetrad of amino acids (Asn144, Ser172, Tyr185, and Lys189) that is crucial for its function.[3][5] While the precise physiological role of HSD17B13 is still under active investigation, in vitro studies have demonstrated its ability to metabolize a range of substrates.
Substrates of HSD17B13
HSD17B13 has been shown to exhibit enzymatic activity towards several classes of molecules, including retinoids, steroids, and bioactive lipids.[1][3] The identification of its endogenous substrate(s) is a key area of ongoing research.
Retinoids
A primary enzymatic activity attributed to HSD17B13 is that of a retinol dehydrogenase (RDH), catalyzing the conversion of retinol to retinaldehyde.[4] This activity has been demonstrated in cell-based assays.[4]
Steroids
As a member of the hydroxysteroid dehydrogenase family, HSD17B13 is capable of metabolizing steroids. In vitro assays have confirmed its activity with 17β-estradiol.[6]
Bioactive Lipids
Leukotriene B4 (LTB4), a pro-inflammatory lipid mediator, has also been identified as a potential substrate for HSD17B13 in vitro.[1][3]
Quantitative Enzymatic Data
A significant gap in the current understanding of HSD17B13 is the lack of comprehensive kinetic data for its various substrates. To date, only limited quantitative parameters have been published.
| Substrate | KM | Vmax | kcat | Source |
| 17β-Estradiol | 6.08 µM | 0.94 nmol/min/mg | Not Reported | [6] |
| all-trans-Retinol | Not Reported | Not Reported | Not Reported | |
| Leukotriene B4 | Not Reported | Not Reported | Not Reported |
Note: The Vmax for 17β-estradiol was determined using the purified protein. Further research is required to establish the full kinetic profile of HSD17B13 with its putative substrates.
Signaling Pathway
The expression of HSD17B13 is regulated by key transcription factors involved in lipid metabolism. The liver X receptor alpha (LXRα), upon activation, induces the expression of sterol regulatory element-binding protein 1c (SREBP-1c). SREBP-1c then directly binds to the promoter of the HSD17B13 gene, upregulating its transcription.
Figure 1: LXRα/SREBP-1c signaling pathway regulating HSD17B13 expression.
Experimental Protocols
In Vitro Enzymatic Assay (NADH Detection)
This protocol is adapted from methodologies utilizing a luminometry-based detection of NADH production.
Workflow:
Figure 2: Workflow for an in vitro HSD17B13 enzymatic assay.
Methodology:
-
Reagents:
-
Purified recombinant HSD17B13 protein
-
Substrate (e.g., 17β-estradiol)
-
NAD+
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20
-
NADH detection kit (e.g., NAD-Glo™)
-
-
Procedure:
-
Prepare the assay buffer.
-
In a 384-well plate, combine the assay buffer, purified HSD17B13 (final concentration 50-100 nM), substrate (final concentration 10-50 µM), and NAD+.
-
Initiate the reaction and incubate at room temperature for a defined period (e.g., 60 minutes).
-
Add the NADH detection reagent according to the manufacturer's instructions.
-
Incubate to allow for the development of the luminescent signal.
-
Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of NADH produced and, therefore, to the enzymatic activity of HSD17B13.
-
Cell-Based Retinol Dehydrogenase Assay (HPLC)
This protocol outlines a method to assess the retinol dehydrogenase activity of HSD17B13 in a cellular context.[4]
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS.
-
Transfect the cells with a plasmid expressing HSD17B13 or an empty vector control.
-
-
Substrate Treatment:
-
24-48 hours post-transfection, treat the cells with all-trans-retinol (e.g., 2-5 µM) for a specified duration (e.g., 8 hours).
-
-
Sample Preparation:
-
Harvest the cells and the culture medium.
-
Perform a lipid extraction to isolate retinoids.
-
-
HPLC Analysis:
-
Analyze the extracted retinoids using high-performance liquid chromatography (HPLC).
-
Quantify the levels of retinaldehyde and retinoic acid by comparing the peak areas to those of known standards.
-
-
Data Normalization:
-
Normalize the retinoid levels to the total protein concentration of the cell lysate. An increase in retinaldehyde and retinoic acid in HSD17B13-expressing cells compared to controls indicates retinol dehydrogenase activity.
-
Conclusion and Future Directions
HSD17B13 is a critical enzyme in hepatic lipid metabolism with significant implications for chronic liver disease. While its role as a retinol dehydrogenase and its metabolism of other lipid substrates have been established, a comprehensive understanding of its physiological function is still developing. A key area for future research is the detailed characterization of its enzymatic kinetics with a broader range of substrates to fully elucidate its substrate specificity and catalytic efficiency. Such data will be invaluable for the development of specific and potent inhibitors for the therapeutic management of NAFLD and other related liver pathologies.
References
- 1. researchgate.net [researchgate.net]
- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and application of synthetic 17B-HSD13 substrates reveals preserved catalytic activity of protective human variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
The Cutting Edge of Liver Disease Therapeutics: A Technical Guide to the Discovery and Synthesis of Novel HSD17B13 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of novel inhibitors targeting 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13), a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. This document details the crucial signaling pathways, experimental workflows for inhibitor identification, and a summary of the current landscape of potent and selective inhibitors.
The Role of HSD17B13 in Liver Pathophysiology
Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Genome-wide association studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD), NASH, and alcohol-related liver disease.[2][3] Overexpression of HSD17B13 in hepatocytes leads to an increase in the number and size of lipid droplets, suggesting a role in lipid metabolism and the progression of liver steatosis.[3][4] The enzyme is known to be involved in the metabolism of steroids, proinflammatory lipid mediators, and retinol.[3] The protective effect of HSD17B13 loss-of-function variants has made it a compelling target for the development of inhibitors to treat liver diseases.[3]
HSD17B13 Signaling and Pathogenic Role
The precise mechanisms by which HSD17B13 contributes to liver disease are still under investigation. However, several key pathways have been implicated. HSD17B13 expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of lipogenesis.[3][5] This suggests a feed-forward loop where conditions promoting lipid accumulation also increase the levels of an enzyme that further contributes to this process. The enzymatic activity of HSD17B13, which includes the conversion of retinol to retinaldehyde, is thought to play a role in modulating intracellular lipid content.[3]
Discovery of Novel HSD17B13 Inhibitors
The identification of potent and selective HSD17B13 inhibitors has been a key focus of recent drug discovery efforts. The general workflow involves high-throughput screening (HTS) of large compound libraries, followed by hit validation, lead optimization, and in-depth characterization of candidate molecules.
High-Throughput Screening and Hit Identification
The initial step in discovering novel inhibitors often involves HTS campaigns. For instance, the discovery of the potent and selective inhibitor BI-3231 began with a screen of 1.1 million compounds against the enzymatic activity of human HSD17B13.[6] Such screens typically utilize purified recombinant HSD17B13 enzyme with a known substrate, such as estradiol or leukotriene B4 (LTB4), and the cofactor NAD+.[7][8] The reaction progress is monitored by detecting the product formation or cofactor consumption.[8] Hits from the primary screen are then confirmed through dose-response experiments to determine their potency.[6]
Lead Optimization and Structure-Activity Relationship (SAR) Studies
Following hit confirmation, medicinal chemistry efforts focus on lead optimization to improve potency, selectivity, and drug metabolism and pharmacokinetic (DMPK) properties.[5][7] This iterative process involves the synthesis of analogs and the evaluation of their structure-activity relationships (SAR). For example, the optimization of an initial hit (compound 1) led to the development of BI-3231, which exhibited significantly improved potency and a better overall profile.[7][9]
Synthesis of Novel HSD17B13 Inhibitors
The chemical synthesis of HSD17B13 inhibitors is a critical aspect of their development. The following provides a representative synthesis scheme for a potent inhibitor, BI-3231.[7]
Synthesis of BI-3231 (Compound 45)
The synthesis of BI-3231 is a multi-step process involving the construction of the core scaffold and subsequent modifications.[7]
-
Step A: Protection of a starting phenol with a mesyl group.
-
Step B: Silylation of a pyrazole derivative.
-
Step C: N-alkylation of the pyrazole.
-
Step D: Suzuki coupling to connect the pyrazole and the protected phenol-containing fragment.
-
Step E: Alkylation of the phenol.
-
Step F: Borylation of an intermediate.
-
Step G: Final Suzuki coupling and deprotection to yield the final compound.
Quantitative Data on HSD17B13 Inhibitors
The potency and selectivity of HSD17B13 inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The following tables summarize the data for selected novel inhibitors.
Table 1: In Vitro Potency of BI-3231 [7][9]
| Assay | Species | IC50 (nM) | Ki (nM) |
| HSD17B13 Enzymatic Assay | Human | 1.8 | 0.7 |
| HSD17B13 Enzymatic Assay | Mouse | 2.3 | 1.1 |
| HSD17B13 Cellular Assay | Human | 25 | - |
Table 2: Selectivity Profile of BI-3231 [7]
| Enzyme | IC50 (nM) | Selectivity (fold vs. hHSD17B13) |
| Human HSD17B11 | >10,000 | >5,500 |
Table 3: Potency of Other Novel HSD17B13 Inhibitors [5][10]
| Compound | IC50 (nM) |
| Compound 32 | 2.5 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the discovery and characterization of HSD17B13 inhibitors.
Recombinant HSD17B13 Expression and Purification
Recombinant human HSD17B13 protein is typically expressed in insect cells (e.g., Sf9) using a baculovirus expression system.[8] The protein is then purified using affinity chromatography (e.g., metal affinity purification) followed by size exclusion chromatography to ensure high purity.[8]
HSD17B13 Enzymatic Assay
The enzymatic activity of HSD17B13 is commonly measured using a luminescence-based assay that detects the production of NADH.[8]
-
Reagents:
-
Assay buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20.[8]
-
Recombinant human HSD17B13 enzyme (50-100 nM).[8]
-
Substrate: Estradiol or Leukotriene B4 (10-50 µM).[8]
-
Cofactor: NAD+ (concentration is often near the Km value).[9]
-
Test compounds (various concentrations).
-
NADH detection reagent (e.g., NAD-Glo™ Assay kit).[8]
-
-
Procedure:
-
The enzyme, substrate, cofactor, and test compound are incubated in a 96- or 384-well plate.[8]
-
The reaction is initiated by the addition of the substrate or enzyme.
-
After a defined incubation period at a controlled temperature, the NADH detection reagent is added.[11]
-
The luminescence, which is proportional to the amount of NADH produced, is measured using a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[9] For tight-binding inhibitors, the Ki values are determined using the Morrison equation.[9]
-
Cellular HSD17B13 Activity Assay
Cellular assays are crucial to determine the potency of inhibitors in a more physiologically relevant environment.
-
Cell Line: HEK293 cells stably overexpressing human HSD17B13 are commonly used.[9]
-
Procedure:
-
Cells are seeded in 384-well plates.[9]
-
The next day, cells are treated with serially diluted test compounds for a short pre-incubation period (e.g., 30 minutes).[9]
-
The substrate (e.g., estradiol) is then added to initiate the enzymatic reaction within the cells.
-
After incubation, the amount of product formed in the cell culture medium is quantified, typically by mass spectrometry.
-
Cell viability is also assessed in parallel to rule out cytotoxic effects of the compounds.[9]
-
Thermal Shift Assay (NanoDSF)
The thermal shift assay is used to confirm the direct binding of an inhibitor to the target protein.[7]
-
Principle: The binding of a ligand (inhibitor) to a protein typically increases its thermal stability, resulting in a higher melting temperature (Tm).
-
Procedure:
-
Recombinant HSD17B13 protein is mixed with the test compound in the presence of NAD+.[7]
-
The sample is subjected to a temperature gradient, and the intrinsic tryptophan fluorescence is monitored.
-
The change in fluorescence upon protein unfolding is used to determine the Tm.
-
A significant increase in the Tm in the presence of the compound compared to the DMSO control confirms target engagement.[7]
-
Future Directions
The discovery of potent and selective HSD17B13 inhibitors like BI-3231 and compound 32 represents a significant advancement in the development of potential therapeutics for chronic liver diseases.[7][10] Further research will focus on:
-
Clinical Development: Moving promising candidates into clinical trials to evaluate their safety and efficacy in patients with NASH and other liver diseases.[12][13]
-
Elucidation of Mechanism of Action: Further studies are needed to fully understand the downstream effects of HSD17B13 inhibition and the precise mechanisms by which it confers protection against liver damage.[14]
-
Development of Novel Scaffolds: Continued medicinal chemistry efforts to identify novel chemical scaffolds with improved drug-like properties.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enanta.com [enanta.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Knockdown of HSD17B13 mRNA, Pharmacokinetics, Safety, and Tolerability, of AZD7503 in Non-Alcoholic Fatty Liver Disease [astrazenecaclinicaltrials.com]
- 14. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
BI-3231: A Technical Guide to a Potent and Selective Chemical Probe for HSD17B13 Function
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2][3] Genome-wide association studies have identified HSD17B13 as a potential therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.[2][4] Despite its therapeutic potential, the precise physiological function and disease-relevant substrates of HSD17B13 have remained largely unknown due to a lack of specific pharmacological tools.[4][5] To address this, BI-3231 was developed as the first potent, selective, and well-characterized chemical probe for HSD17B13, enabling researchers to investigate its biological role.[4][6][7] This guide provides an in-depth overview of BI-3231, its biochemical properties, experimental applications, and its utility in elucidating HSD17B13 function.
Discovery and Profile of BI-3231
BI-3231 was identified through a high-throughput screening (HTS) campaign, followed by chemical optimization to improve its functional and physicochemical properties.[4][7] It is a highly potent inhibitor of both human and mouse HSD17B13, demonstrating excellent selectivity over the closely related homolog HSD17B11.[1][6][7] A key characteristic of BI-3231 is that its binding and inhibition of HSD17B13 are strongly dependent on the presence of the cofactor NAD+.[1][4][7] Mechanistic studies have revealed an uncompetitive mode of inhibition with respect to NAD+.[1][5]
To facilitate open science, BI-3231 and its corresponding negative control, BI-0955, are available to the scientific community.[4] BI-0955 is a methylated analog of BI-3231 that shows no detectable activity in HSD17B13 in vitro assays, making it an ideal tool to confirm that observed biological effects are due to specific on-target inhibition.[1][2]
Data Presentation: Quantitative Profile of BI-3231
The following tables summarize the key quantitative data for BI-3231, providing a clear comparison of its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency & Selectivity
| Target | Parameter | Value | Reference |
| Human HSD17B13 (hHSD17B13) | IC₅₀ | 1 nM | [8] |
| Kᵢ | 0.7 ± 0.2 nM | [2] | |
| Mouse HSD17B13 (mHSD17B13) | IC₅₀ | 13 nM / 14 nM* | [6][8] |
| Kᵢ | 0.5 nM | [1] | |
| Human HSD17B11 (hHSD17B11) | IC₅₀ | >10,000 nM | [1][2][6] |
| Off-Target Selectivity | SafetyScreen44 Panel | Clean at 10 µM, except for COX-2 (49% inhibition) | [1][2] |
| Values reported from different sources. |
Table 2: Cellular Activity & Target Engagement
| Assay | Parameter | Value | Reference |
| Cellular hHSD17B13 Assay (HEK cells) | IC₅₀ | 11 ± 5 nM | [1][2] |
| Differential Scanning Fluorimetry (DSF) | Temperature Shift (ΔTₘ) | 16.7 K (in the presence of NAD⁺) | [2][7] |
Table 3: Physicochemical & Pharmacokinetic (PK) Properties
| Parameter | Value | Reference |
| Aqueous Solubility | Good | [1] |
| Permeability | Good | [1] |
| Metabolic Stability (Human & Mouse Hepatocytes) | Medium | [1][8] |
| In Vivo Clearance (Rodents) | Rapid / High | [1][2][4] |
| Oral Bioavailability (Mouse) | Low | [4] |
| Hepatic Exposure | Extensive liver tissue accumulation; considerable exposure maintained over 48h | [4][8] |
Experimental Protocols & Methodologies
Detailed methodologies are crucial for the successful application of BI-3231. The following sections describe the key experimental protocols used to characterize the probe and investigate HSD17B13 function.
HSD17B13 Enzymatic Assay
This assay quantifies the inhibitory activity of BI-3231 on the HSD17B13 enzyme in vitro.
-
Principle: The assay measures the conversion of a substrate (e.g., estradiol) by the HSD17B13 enzyme in the presence of the cofactor NAD+. The inhibitory effect of BI-3231 is determined by measuring the reduction in product formation.
-
Reagents:
-
Procedure:
-
Add recombinant HSD17B13 enzyme, NAD+, and BI-3231 (or DMSO as a vehicle control) to a microplate well.
-
Initiate the enzymatic reaction by adding the substrate, estradiol.
-
Incubate the reaction mixture at a controlled temperature.
-
Stop the reaction and measure the formation of the product (e.g., estrone) or the consumption of the cofactor using an appropriate detection method (e.g., LC-MS or a fluorescence-based assay).
-
Calculate the percent inhibition at each concentration of BI-3231 and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cellular HSD17B13 Assay
This assay confirms the activity of BI-3231 in a cellular context.
-
Principle: Measures the ability of BI-3231 to inhibit HSD17B13 activity in intact cells, typically an engineered cell line overexpressing the enzyme.
-
Cell Line: HEK (Human Embryonic Kidney) cells overexpressing human HSD17B13.[2]
-
Procedure:
-
Plate the HSD17B13-overexpressing HEK cells in a multi-well plate.
-
Treat the cells with various concentrations of BI-3231 or BI-0955 (negative control) for a defined period.
-
Add a suitable substrate that can penetrate the cell membrane.
-
Incubate to allow for enzymatic conversion within the cells.
-
Lyse the cells and quantify the amount of product formed using a sensitive analytical method like LC-MS/MS.
-
Determine the cellular IC₅₀ value by plotting the inhibition of substrate conversion against the concentration of BI-3231.
-
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
This biophysical assay confirms the direct binding of BI-3231 to the HSD17B13 protein.[7]
-
Principle: Ligand binding stabilizes a protein, leading to an increase in its melting temperature (Tₘ). The change in Tₘ is measured by monitoring the unfolding of the protein as the temperature increases.
-
Procedure:
-
Mix recombinant HSD17B13 protein with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions exposed during protein unfolding.
-
In separate reactions, add BI-3231, NAD+, or both to the protein-dye mixture. A DMSO vehicle is used as a control.
-
Place the samples in a real-time PCR instrument and apply a thermal gradient.
-
Monitor the fluorescence intensity as the temperature increases.
-
The Tₘ is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition curve.
-
A significant increase in Tₘ in the presence of BI-3231 and NAD+ (ΔTₘ = 16.7 K) confirms direct on-target binding.[2][7]
-
Hepatocellular Lipotoxicity Assay
This assay investigates the functional effect of HSD17B13 inhibition on liver cells under metabolic stress.[3][9]
-
Principle: Palmitic acid (PA), a saturated fatty acid, induces lipotoxicity in hepatocytes, mimicking cellular aspects of steatotic liver disease. This assay tests the ability of BI-3231 to protect cells from PA-induced effects like triglyceride accumulation and reduced cell viability.[3][9][10]
-
Cell Models: Human hepatoma cell lines (e.g., HepG2) or primary mouse hepatocytes.[3][9]
-
Procedure:
-
Culture hepatocytes and induce lipotoxicity by treating them with palmitic acid.
-
Co-incubate the cells with BI-3231 at various concentrations.[9]
-
After the treatment period, assess various endpoints:
-
Triglyceride Accumulation: Stain lipid droplets with dyes like Oil Red O or BODIPY and quantify using microscopy or a plate reader.
-
Cell Viability/Proliferation: Use assays such as MTT or measure protein levels of proliferation markers (e.g., PCNA).[11]
-
Mitochondrial Function: Evaluate mitochondrial respiration using techniques like Seahorse XF analysis.[9]
-
-
Compare the results from BI-3231-treated cells to untreated and vehicle-treated controls to determine if HSD17B13 inhibition mitigates lipotoxicity.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the mechanism of HSD17B13, the experimental workflow for characterizing BI-3231, and its application as a chemical probe.
Caption: Mechanism of HSD17B13 inhibition by BI-3231.
Caption: Workflow for the characterization of BI-3231.
Caption: Logic of using BI-3231 and its negative control.
Application in Functional and In Vivo Studies
Functional Insights into HSD17B13
The primary utility of BI-3231 is to dissect the cellular function of HSD17B13. Studies using the probe in models of hepatocellular lipotoxicity have provided significant insights. In both human cell lines and primary mouse hepatocytes subjected to palmitic acid-induced stress, BI-3231 treatment led to a significant decrease in triglyceride accumulation.[3][9][10] Furthermore, treatment with BI-3231 improved hepatocyte proliferation and lipid homeostasis.[9] Mechanistically, BI-3231 was shown to increase mitochondrial respiratory function without affecting β-oxidation, suggesting a role for HSD17B13 in regulating mitochondrial activity under lipotoxic conditions.[3][9] These findings highlight the potential of HSD17B13 inhibition as a therapeutic strategy for steatotic liver disease.[9]
In Vivo Pharmacokinetics
The in vivo profile of BI-3231 has been characterized in rodents.[1] Pharmacokinetic studies revealed that BI-3231 has a high rate of plasma clearance and a short half-life.[1][4] Despite rapid systemic clearance, the compound shows extensive accumulation in liver tissue, the primary site of HSD17B13 expression.[4][8] This hepatic exposure is a promising feature for studying liver-specific functions of HSD17B13. However, its rapid clearance may pose a challenge for subchronic in vivo studies. To maintain therapeutically relevant target exposure in animal models of NASH, tailored approaches such as multiple daily administrations or the development of an extended-release formulation may be necessary.[1][2][4]
Conclusion
BI-3231 is the first potent and selective chemical probe for HSD17B13, providing an invaluable tool to the scientific community.[4][6] Its high potency for both human and mouse orthologs, excellent selectivity, and well-characterized mode of action make it ideal for in vitro and cellular studies.[1][7] The availability of a matched negative control, BI-0955, ensures that researchers can confidently attribute observed biological effects to the specific inhibition of HSD17B13.[2] While its pharmacokinetic profile requires careful consideration for in vivo experiments, BI-3231 has already proven instrumental in demonstrating that HSD17B13 inhibition can mitigate the effects of hepatocellular lipotoxicity.[3][9] As such, BI-3231 is a critical asset for elucidating the complex biology of HSD17B13 and validating it as a therapeutic target for liver diseases.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. eubopen.org [eubopen.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
The Structure-Activity Relationship of HSD17B13 Inhibitors: A Technical Guide for Drug Discovery
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH).[1][2][3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are protective against the progression of chronic liver diseases, sparking significant interest in the development of small molecule inhibitors to mimic this protective effect.[4][5] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of reported HSD17B13 inhibitors, details key experimental protocols for their evaluation, and visualizes the relevant biological pathways and experimental workflows.
The Role of HSD17B13 in Liver Pathophysiology
HSD17B13 is upregulated in patients with NAFLD and appears to play a role in hepatic lipid metabolism.[2][3] The enzyme is localized to lipid droplets within hepatocytes and is thought to be involved in the metabolism of various lipid substrates, including steroids and retinoids.[4][5] One proposed mechanism of action is its involvement in the sterol regulatory element-binding protein 1c (SREBP-1c) pathway, which is a key regulator of lipogenesis.[4][6][7] Inhibition of HSD17B13 is hypothesized to reduce hepatic steatosis, inflammation, and fibrosis.[1][6]
Below is a diagram illustrating the proposed signaling pathway of HSD17B13 in the context of liver disease.
Structure-Activity Relationship of HSD17B13 Inhibitors
Several distinct chemical scaffolds have been identified as inhibitors of HSD17B13. The following tables summarize the quantitative SAR data for key compound series.
Phenol-Derived Inhibitors
A significant class of HSD17B13 inhibitors is based on a phenol core. High-throughput screening identified an alkynyl phenol as a starting point for optimization, leading to the discovery of the potent and selective chemical probe BI-3231.[8][9] The SAR studies revealed that modifications to the northern and southern parts of the molecule, as well as the phenol moiety itself, significantly impact potency and metabolic stability.[8]
| Compound | hHSD17B13 IC50 (µM) | hHSD17B13 Ki (nM) | mHSD17B13 IC50 (µM) | Cellular hHSD17B13 IC50 (µM) | Reference |
| 1 | 1.4 | - | Moderate | Moderate | [8] |
| BI-3231 (45) | - | 1.5 (h) | - | 0.028 | [8][9] |
| 23 | - | - | - | - | [8] |
| 34 | - | - | - | - | [8] |
| 39-48 | Single-digit nM | - | - | Double-digit nM | [8][9] |
Amide-Based Inhibitors
An "open-ring" design strategy starting from known scaffolds led to the identification of a series of potent amide-based inhibitors.[6] Compound 32 from this series demonstrated high potency and a liver-targeting profile.[6]
| Compound | hHSD17B13 IC50 (nM) | Reference |
| 13 | - | [6] |
| 32 | 2.5 | [6] |
Pfizer Identified Inhibitor Series
High-throughput screening by Pfizer identified two distinct series of small molecule inhibitors. Crystal structures of HSD17B13 in complex with these inhibitors have provided valuable insights into their binding modes.[10][11][12][13]
| Compound Series | Representative IC50 | Reference |
| Series 1 | Potent inhibition | [10][11][12][13] |
| Series 2 | Potent inhibition | [10][11][12][13] |
Enanta Pharmaceuticals Inhibitor Series
Enanta Pharmaceuticals has reported the discovery of HSD17B13 inhibitors with hepatoprotective effects in preclinical models.[14]
| Compound | hHSD17B13 IC50 (nM) | mHSD17B13 IC50 (nM) | Reference | |---|---|---| | EP-036332 | 14 | 2.5 |[14] | | EP-040081 | 79 | 74 |[14] |
Miscellaneous Inhibitors
Several other inhibitors have been disclosed in the literature and patents.
| Compound | hHSD17B13 IC50 (µM) | Reference |
| HSD17B13-IN-91 | >0.1 and ≤0.5 | [15] |
| HSD17B13-IN-101 | <0.1 | [16] |
Experimental Protocols
The evaluation of HSD17B13 inhibitors involves a cascade of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
HSD17B13 Enzymatic Inhibition Assay
This assay is fundamental for determining the potency of inhibitors against the purified enzyme.
-
Objective: To measure the 50% inhibitory concentration (IC50) of a test compound against HSD17B13.
-
Principle: The enzymatic activity of HSD17B13 is monitored by measuring the production of NADH, a product of the oxidation of a substrate like β-estradiol or leukotriene B4 in the presence of the cofactor NAD+. The reduction in NADH production in the presence of an inhibitor is quantified.[8][10][17]
-
Materials:
-
Procedure:
-
Add test compounds at various concentrations to the wells of a 384-well plate.
-
Add a solution containing the HSD17B13 enzyme, substrate, and NAD+ to initiate the reaction.[17]
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).[17]
-
Add the NAD(P)H-Glo™ reagent to stop the enzymatic reaction and generate a luminescent signal proportional to the amount of NADH produced.[10]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
-
Cellular HSD17B13 Assay
This assay assesses the ability of an inhibitor to engage the target and inhibit its activity in a cellular context.
-
Objective: To determine the potency of an inhibitor in a cell-based system expressing HSD17B13.
-
Principle: Cells overexpressing HSD17B13 are treated with a substrate, and the production of the corresponding product is measured. The inhibitory effect of a compound is determined by the reduction in product formation.[8]
-
Materials:
-
Procedure:
-
Seed HEK293 cells expressing HSD17B13 in a multi-well plate.
-
Treat the cells with various concentrations of the test compound for a predetermined time.
-
Add the substrate (e.g., all-trans-retinol) to the culture medium.[5]
-
Incubate for a specific period (e.g., 6-8 hours).[5]
-
Collect the cell lysate or supernatant.
-
Quantify the product (e.g., retinaldehyde and retinoic acid) using a suitable analytical method like HPLC.[5]
-
Calculate the IC50 value based on the dose-dependent reduction in product formation.
-
Target Engagement Assay (Thermal Shift Assay)
This biophysical assay confirms the direct binding of an inhibitor to the target protein.
-
Objective: To confirm the on-target binding of an inhibitor to HSD17B13.
-
Principle: The binding of a ligand (inhibitor) to a protein typically increases its thermal stability. This change in the melting temperature (Tm) is measured using nano-differential scanning fluorimetry (nanoDSF).[8]
-
Materials:
-
Purified HSD17B13 protein.
-
Test compound.
-
NAD+.
-
Appropriate buffer.
-
-
Procedure:
-
Mix the HSD17B13 protein with the test compound in the presence and absence of NAD+.[8]
-
Load the samples into nanoDSF capillaries.
-
Apply a thermal ramp and monitor the change in intrinsic tryptophan fluorescence.
-
The midpoint of the unfolding transition is determined as the Tm.
-
A significant increase in the Tm in the presence of the compound confirms binding.[8]
-
Experimental Workflow for HSD17B13 Inhibitor Discovery
The discovery of HSD17B13 inhibitors typically follows a structured workflow from initial screening to in vivo validation.
Conclusion
The development of HSD17B13 inhibitors represents a promising therapeutic strategy for NAFLD and NASH. A deep understanding of the structure-activity relationships across different chemical series is crucial for the design of potent, selective, and drug-like candidates. The experimental protocols and workflows detailed in this guide provide a framework for the systematic evaluation and optimization of these inhibitors. Future research will likely focus on further elucidating the precise physiological role of HSD17B13 and advancing the most promising inhibitors into clinical development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal structures of 17-beta-hydroxysteroid dehydrogenase 13 [ouci.dntb.gov.ua]
- 11. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. academic.oup.com [academic.oup.com]
- 18. enanta.com [enanta.com]
- 19. enanta.com [enanta.com]
An In-depth Technical Guide to HSD17B13 as a Therapeutic Target for Liver Fibrosis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a highly validated therapeutic target for non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH), which is characterized by liver fibrosis. Compelling human genetic evidence demonstrates that loss-of-function variants in the HSD17B13 gene, particularly rs72613567, are strongly associated with a reduced risk of developing advanced liver pathologies, including steatohepatitis, fibrosis, cirrhosis, and hepatocellular carcinoma.[1][2] This genetic validation has spurred the development of multiple therapeutic modalities aimed at inhibiting HSD17B13 activity or reducing its expression. This guide provides a comprehensive overview of the molecular mechanisms, preclinical evidence, and clinical development of HSD17B13-targeted therapies, supplemented with detailed experimental protocols and data summaries.
Genetic Validation of HSD17B13 as a Therapeutic Target
The primary validation for HSD17B13 as a drug target comes from large-scale human genome-wide association studies (GWAS). A splice variant, rs72613567, results in an adenine insertion that causes a frameshift and premature protein truncation, leading to a loss of enzymatic function.[3] Carriers of this variant show a significantly lower risk of progressing from simple steatosis to more severe forms of liver disease.[1][3] This protective effect is observed across various etiologies of chronic liver disease, including NAFLD and alcoholic liver disease (ALD).[4][5]
The protective effect of the HSD17B13 rs72613567 variant has been quantified in numerous studies, demonstrating a consistent reduction in the risk of developing NASH, significant fibrosis, and cirrhosis. The variant has also been shown to mitigate the risk conferred by other genetic factors, such as the PNPLA3 I148M mutation.[1][6]
| Study Population & Liver Disease | Variant | Protective Effect (Odds Ratio / Hazard Ratio) | Reference |
| European & Hispanic Descendants (Alcoholic Liver Disease) | rs72613567:TA (Heterozygotes) | 42% reduced risk of ALD | [4] |
| European & Hispanic Descendants (Alcoholic Cirrhosis) | rs72613567:TA (Homozygotes) | 73% reduced risk of alcoholic cirrhosis | [4] |
| Biopsy-Proven NAFLD | rs72613567 A-INS allele | OR = 0.612 for NASH | [3] |
| Biopsy-Proven NAFLD | rs72613567 A-INS allele | OR = 0.590 for Fibrosis | [3] |
| Biopsy-Proven NAFLD | rs72613567 A-INS allele | OR = 0.474 for Ballooning Degeneration | [3] |
| Multi-ethnic Asian NAFLD Cohort | rs72613567 (Homozygous TA) | HR = 0.004 for Liver-Related Complications | [7] |
| Chinese Han Population (ALD) | rs72613567:TA allele | 19% decreased risk of ALD | [4] |
Molecular Mechanisms of HSD17B13
HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase family, localized to the surface of lipid droplets within hepatocytes.[1][4] Its upregulation is noted in patients with NAFLD.[8] While its precise physiological substrates are still under investigation, it is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[1] The loss of this function in variant carriers is believed to be central to its protective effects.
Signaling Pathways and Regulation
HSD17B13 expression is regulated by key transcription factors involved in lipid metabolism. The liver X receptor-α (LXR-α) induces HSD17B13 expression through the sterol regulatory element-binding protein-1c (SREBP-1c).[1][9] In turn, HSD17B13 appears to promote SREBP-1c maturation, establishing a positive feedback loop that can contribute to hepatic lipogenesis.[1]
Role in Hepatocyte-Stellate Cell Crosstalk
Recent evidence suggests that HSD17B13's catalytic activity is a key driver of a fibrogenic signaling cascade. In lipid-loaded hepatocytes, active HSD17B13 stimulates the transcription and secretion of Transforming Growth Factor-beta 1 (TGF-β1).[10] Secreted TGF-β1 then acts in a paracrine manner on hepatic stellate cells (HSCs), the primary producers of extracellular matrix, inducing their activation and promoting fibrosis.[10] This positions HSD17B13 as a critical link between hepatocyte lipid metabolism and the activation of fibrogenic pathways.
Link to Pyrimidine Catabolism
A novel mechanism suggests that the protection against fibrosis conferred by HSD17B13 loss-of-function is associated with decreased pyrimidine catabolism. Studies have shown that HSD17B13 knockdown in mice and the protective variant in humans are linked to the downregulation of dihydropyrimidine dehydrogenase (DPYD), a key enzyme in this pathway.[2][11] This leads to an increase in hepatic uridine metabolites, which may exert a protective effect.[2]
Preclinical Evidence from Animal Models
Preclinical studies using various mouse models have been conducted to elucidate the in vivo function of HSD17B13 and validate it as a target. However, results have shown some inconsistencies, potentially due to differences between human and murine biology or variations in diet-induced models.[12]
-
HSD17B13 Overexpression: Hepatic overexpression of HSD17B13 in mice promotes the accumulation of lipid droplets and exacerbates steatosis.[8]
-
HSD17B13 Knockdown/Knockout: Liver-specific knockdown of Hsd17b13 in high-fat diet-fed obese mice improved hepatic steatosis and reduced markers of liver fibrosis like TIMP2.[13] However, other studies using knockout mice on different pro-NASH diets (e.g., Gubra-Amylin NASH diet, 45% CDAHFD) reported no significant effects on liver injury, inflammation, or fibrosis.[12] A modest reduction in fibrosis was observed only in female knockout mice on a 60% CDAHFD diet.[12]
| Model / Intervention | Key Findings | Reference |
| High-Fat Diet + AAV-Hsd17b13 (Overexpression) | Increased number and size of lipid droplets; promoted lipid accumulation. | [8][14] |
| High-Fat Diet + shRNA-mediated Hsd17b13 Knockdown | Markedly improved hepatic steatosis; decreased serum ALT and fibrosis markers (Timp2). | [13] |
| Hsd17b13 Knockout + Gubra-Amylin NASH (GAN) Diet (28 wks) | No effect on liver injury, inflammation, or fibrosis. | [12] |
| Hsd17b13 Knockout + 45% CDAHFD (12 wks) | No effect on liver injury, inflammation, or fibrosis. | [12] |
| Hsd17b13 Knockout (Female) + 60% CDAHFD (12 wks) | Modest reduction in liver fibrosis, but not lipids or inflammation. | [12] |
These discrepancies highlight potential species-specific differences and underscore the importance of human-based systems and the strong genetic validation in guiding therapeutic development.[12]
Therapeutic Strategies and Clinical Development
The robust genetic validation has propelled the rapid development of therapies targeting HSD17B13. The primary strategies involve RNA interference (RNAi) to silence HSD17B13 mRNA and small molecule inhibitors to block its enzymatic activity.
RNA Interference (RNAi) Therapeutics
RNAi drugs for HSD17B13 typically use N-acetylgalactosamine (GalNAc)-conjugated small interfering RNA (siRNA), which ensures targeted delivery to hepatocytes. Several candidates have entered clinical trials.
| Drug Candidate | Company | Phase | Key Clinical Findings | Reference |
| Rapirosiran (ALN-HSD) | Alnylam Pharmaceuticals | Phase 1 | Good safety and tolerability. Dose-dependent reduction in liver HSD17B13 mRNA (median 78% reduction at 400 mg dose). | [15][16] |
| ARO-HSD | Arrowhead Pharmaceuticals | Phase 1/2 | Well-tolerated. Mean reduction in hepatic HSD17B13 mRNA of 93.4% (200 mg dose). Corresponded with mean ALT and AST reductions of 42.3% and 39.5%, respectively. | [4][17] |
| AZD7503 | AstraZeneca | Phase 1 | Study to assess knockdown of hepatic HSD17B13 mRNA, PK, safety, and tolerability. | [18] |
Small Molecule Inhibitors
Small molecule inhibitors offer the potential for oral administration. Development in this area is advancing, with several compounds identified and at least one entering clinical trials.
| Compound | Company / Origin | Potency / Key Findings | Reference |
| BI-3231 | Boehringer Ingelheim | Potent and selective chemical probe identified via HTS. IC50 not explicitly stated but served as a lead compound. | [19] |
| INI-822 | Inipharm | First-in-class oral small molecule inhibitor. Low nM potency. Decreased fibrotic proteins (αSMA, collagen type 1) in a primary human liver-on-a-chip model. Entered Phase 1 trials. | [20][21] |
| Compound 32 | Guangdong Pharmaceutical University | Highly potent and selective inhibitor with IC50 = 2.5 nM. Showed a liver-targeting profile and robust anti-MASH effects in mouse models, regulating lipids via the SREBP-1c/FAS pathway. | [22] |
Key Experimental Protocols
HSD17B13 Retinol Dehydrogenase (RDH) Activity Assay
This protocol is adapted from methodologies used to measure the enzymatic conversion of retinol to retinaldehyde.[23]
-
Cell Culture and Transfection:
-
Seed HEK293 or Huh7 cells in triplicate in 12-well plates.
-
One day after seeding, transiently transfect cells with a plasmid expressing full-length human HSD17B13 or an empty vector control using a suitable transfection reagent.
-
-
Substrate Incubation:
-
24 hours post-transfection, replace the medium.
-
Add all-trans-retinol (dissolved in ethanol) to the culture medium to a final concentration of 2-5 µM. Ensure the final ethanol concentration is ≤0.5% (v/v).
-
Incubate the cells for 6-8 hours at 37°C.
-
-
Metabolite Extraction:
-
Collect both the cells and the culture medium.
-
Perform a lipid extraction using a two-phase solvent system, such as hexane/isopropanol or the Folch method (chloroform/methanol).
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
-
Quantification by HPLC:
-
Reconstitute the dried lipid extract in a mobile phase-compatible solvent (e.g., methanol).
-
Analyze the sample using a reverse-phase High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Separate and quantify all-trans-retinol and all-trans-retinaldehyde by comparing retention times and peak areas to known standards.
-
Enzymatic activity is calculated as the amount of retinaldehyde produced per unit of time, normalized to total protein content from the cell lysate.
-
Assessment of Liver Fibrosis: NASH CRN Scoring System
This histological scoring system is the standard for assessing disease severity in NAFLD clinical trials.[24]
-
Biopsy and Staining:
-
Obtain a liver biopsy specimen of adequate length and quality.
-
Fix the tissue in formalin, embed in paraffin, and prepare 4-5 µm sections.
-
Perform standard Hematoxylin and Eosin (H&E) staining to assess steatosis, inflammation, and ballooning.
-
Perform Masson's Trichrome or Sirius Red staining to visualize and stage collagen deposition (fibrosis).
-
-
Histological Scoring (by a trained pathologist):
-
Steatosis (0-3): Scored based on the percentage of hepatocytes containing lipid droplets (<5%, 5-33%, >33-66%, >66%).
-
Lobular Inflammation (0-3): Scored based on the number of inflammatory foci per 200x field (0, <2, 2-4, >4).
-
Hepatocyte Ballooning (0-2): Scored based on the presence and prominence of ballooned cells (None, Few, Many).
-
NAFLD Activity Score (NAS): The unweighted sum of steatosis, lobular inflammation, and ballooning scores (range 0-8). A score ≥4 is often used to define NASH.
-
Fibrosis Stage (0-4):
-
Stage 0: None.
-
Stage 1: Perisinusoidal or periportal fibrosis.
-
Stage 2: Perisinusoidal and portal/periportal fibrosis.
-
Stage 3: Bridging fibrosis.
-
Stage 4: Cirrhosis.
-
-
In Vitro Fibrosis Model: Liver-on-a-Chip Co-Culture
This protocol describes a microphysiological system to model the interaction between hepatocytes and stellate cells.[21]
-
Cell Sourcing:
-
Obtain primary human hepatocytes (homozygous for the active HSD17B13 allele), primary human Kupffer cells, and primary human hepatic stellate cells from qualified donors.
-
-
Microphysiological System Setup:
-
Use a commercially available liver-on-a-chip platform (e.g., CN Bio LC12).
-
Seed the microfluidic plates with the three cell types according to the manufacturer's protocol to create a 3D co-culture that mimics the liver microenvironment.
-
-
Induction of Fibrotic Phenotype:
-
Culture the cells in a specialized high-fat medium containing fatty acids and glucose to induce a steatotic and pro-inflammatory state in the hepatocytes.
-
Maintain the culture for 14-21 days to allow for the development of a fibrotic phenotype, characterized by HSC activation.
-
-
Compound Treatment:
-
Introduce the HSD17B13 inhibitor (e.g., INI-822) or vehicle control into the culture medium.
-
Continue treatment for a defined period (e.g., 16 days).
-
-
Endpoint Analysis:
-
Biomarkers: Collect media at various time points and analyze for secreted proteins like albumin (hepatocyte function), LDH (cytotoxicity), and triglycerides.
-
Immunohistochemistry: At the end of the experiment, fix and stain the cells within the plate for key fibrosis markers, such as alpha-smooth muscle actin (α-SMA) and Collagen Type I, to quantify HSC activation and matrix deposition.
-
Metabolomics/Lipidomics: Analyze media or cell lysates using LC/MS to assess changes in lipid profiles, such as phospholipids and triglycerides.[21]
-
Conclusion and Future Directions
HSD17B13 is a therapeutic target for liver fibrosis with exceptionally strong human genetic validation. The loss-of-function rs72613567 variant confers robust protection against the progression of chronic liver disease, providing a clear rationale for therapeutic inhibition. Both RNAi and small molecule inhibitor approaches have shown promise in early clinical and preclinical studies, demonstrating effective target engagement and favorable safety profiles.[15][17][20]
Future research will need to fully elucidate the enzyme's physiological substrates and clarify the downstream effects of its inhibition. The long-term efficacy and safety of HSD17B13-targeted therapies will be determined by ongoing and future Phase 2/3 clinical trials, which will assess their impact on histological endpoints such as fibrosis regression and NASH resolution. Given its central role in linking lipid metabolism to fibrogenesis, targeting HSD17B13 represents one of the most promising strategies in the quest for an effective treatment for fibrotic liver diseases.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Splice variant rs72613567 prevents worst histologic outcomes in patients with nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. Genetic variant rs72613567 of HSD17B13 gene reduces alcohol‐related liver disease risk in Chinese Han population - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. pnas.org [pnas.org]
- 12. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. mdpi.com [mdpi.com]
- 15. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 17. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis [natap.org]
- 18. Knockdown of HSD17B13 mRNA, Pharmacokinetics, Safety, and Tolerability, of AZD7503 in Non-Alcoholic Fatty Liver Disease [astrazenecaclinicaltrials.com]
- 19. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inipharm Initiates Dosing in Phase 1 Study of Its Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]
- 21. inipharm.com [inipharm.com]
- 22. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The protection conferred by HSD17B13 rs72613567 on hepatic fibrosis is likely mediated by lowering ballooning and portal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Choreography of HSD17B13: A Deep Dive into its Hepatocytic Localization
For Immediate Release
[CITY, STATE] – [DATE] – In the intricate landscape of cellular biology, the precise location of a protein dictates its function and its role in the broader narrative of health and disease. This technical guide delves into the subcellular localization of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a protein of burgeoning interest in the field of liver diseases, particularly non-alcoholic fatty liver disease (NAFLD). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of HSD17B13's cellular geography within hepatocytes.
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a liver-enriched protein that has garnered significant attention due to its strong association with the progression of chronic liver diseases.[1][2] Genetic studies have revealed that loss-of-function variants of HSD17B13 are paradoxically protective against the development of non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[3][4] A critical aspect of understanding its pathophysiological role lies in pinpointing its exact location within the hepatocyte. Overwhelming evidence from multiple independent studies indicates that HSD17B13 is predominantly and specifically localized to the surface of intracellular lipid droplets (LDs).[1][3][5] This guide will synthesize the current knowledge on HSD17B13's subcellular localization, present the quantitative data supporting these findings, detail the experimental methodologies used for its determination, and visualize the key signaling pathways and experimental workflows.
Quantitative Data on HSD17B13 Expression and Localization
The expression of HSD17B13 is significantly altered in the context of liver disease. Quantitative analyses have consistently demonstrated its upregulation in NAFLD.
| Parameter | Finding | Cell/Tissue Type | Reference |
| Hepatic mRNA Expression | 5.9-fold higher in patients with NASH compared to normal liver. | Human liver tissue | [5] |
| Cellular Specificity | Predominantly expressed in hepatocytes. | Human and mouse liver (single-cell RNA-seq) | [1] |
| Subcellular Localization | Exclusively localized to the surface of lipid droplets. | Huh7 and HepG2 cells, human and mouse livers | [1] |
| Protein Isoform Zonal Expression | Splice variants A8Y5N4 and Q8VCR2 are selectively expressed at high levels in periportal hepatocytes (Zone 1) in mice. | Mouse liver | [1] |
Experimental Protocols for Determining Cellular Localization
The localization of HSD17B13 to lipid droplets has been elucidated through several key experimental techniques. Below are detailed methodologies based on published studies.
Immunofluorescence Staining of HSD17B13 in Cultured Hepatocytes
This method allows for the direct visualization of HSD17B13 in relation to cellular organelles.
-
Cell Culture and Transfection:
-
Hepatocyte-derived cell lines (e.g., HepG2, Huh7) are cultured on glass coverslips in appropriate media.
-
To induce lipid droplet formation, cells are treated with oleic acid (e.g., 400 μM) for 24 hours.[6]
-
Cells are transiently transfected with a plasmid encoding HSD17B13 fused to a fluorescent protein (e.g., GFP) using a suitable transfection reagent.
-
-
Staining Procedure:
-
After 24-48 hours of transfection, cells are fixed with 4% paraformaldehyde.
-
The cells are then permeabilized with a detergent such as 0.1% Triton X-100.
-
Lipid droplets are stained with a specific fluorescent dye, such as BODIPY or LipidTox Red.[5][7]
-
For endogenous protein detection, cells are incubated with a primary antibody specific to HSD17B13, followed by a fluorescently labeled secondary antibody.
-
-
Imaging:
-
The coverslips are mounted on microscope slides.
-
Images are acquired using a confocal microscope to visualize the co-localization of the HSD17B13 signal with the lipid droplet stain.
-
Cell Fractionation and Western Blotting
This biochemical approach provides quantitative evidence of HSD17B13's association with specific cellular compartments.
-
Hepatocyte Lysis and Fractionation:
-
Cultured hepatocytes or homogenized liver tissue are washed with ice-cold PBS.
-
Cells are lysed in a hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA) to swell the cells and rupture the plasma membrane, while keeping organelles intact.
-
The cell lysate is homogenized using a Dounce homogenizer.
-
The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to pellet the nuclei.
-
The supernatant (post-nuclear supernatant) is then subjected to a series of differential centrifugations at increasing speeds to isolate different organelle fractions (e.g., mitochondria, microsomes, and cytosol).
-
The lipid droplet fraction is typically isolated by ultracentrifugation, as it floats due to its low density.
-
-
Western Blot Analysis:
-
Protein concentrations of each fraction are determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein from each fraction are separated by SDS-PAGE.
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is incubated with a primary antibody against HSD17B13.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection.
-
The signal is visualized using a chemiluminescent substrate. The presence and enrichment of the HSD17B13 band in the lipid droplet fraction confirm its localization.
-
Signaling Pathways and Experimental Workflows
The localization of HSD17B13 on lipid droplets is intrinsically linked to its function in hepatic lipid metabolism and signaling.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. news-medical.net [news-medical.net]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Validation of HSD17B13 as a Therapeutic Target for Chronic Liver Disease: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a previously uncharacterized liver-enriched, lipid droplet-associated protein, has emerged as a high-conviction therapeutic target for chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and alcohol-related liver disease (ALD). This validation is overwhelmingly supported by human genetics. Multiple large-scale, independent human genetics studies have identified a common, loss-of-function splice variant (rs72613567:TA) in the HSD17B13 gene that is strongly associated with a reduced risk of progressing to the more severe, inflammatory, and fibrotic stages of chronic liver disease, such as nonalcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma. This protective effect, observed across diverse populations and etiologies of liver disease, provides a strong rationale for the development of therapeutic agents that inhibit HSD17B13 activity. This guide provides a comprehensive overview of the genetic evidence, proposed mechanisms of action, key experimental methodologies, and the current landscape of therapeutic development targeting HSD17B13.
The Genetic Evidence: A Robust Human Loss-of-Function Phenotype
The primary validation of HSD17B13 as a drug target stems from human genetic association studies. An exome-wide association study first identified a splice variant, rs72613567:TA, associated with reduced serum levels of the liver enzymes alanine aminotransferase (ALT) and aspartate aminotransferase (AST)[1][2]. This variant is an insertion of an adenine adjacent to a splice donor site, leading to altered mRNA splicing and the production of a truncated, unstable protein with reduced enzymatic function[1][3].
Carriers of this loss-of-function allele are protected from the progression of multiple forms of chronic liver disease. The protective effect is dose-dependent, with homozygous carriers showing the greatest risk reduction.
Table 1: Association of the HSD17B13 rs72613567:TA Splice Variant with Risk of Chronic Liver Diseases
| Disease Phenotype | Genotype | Risk Reduction / Odds Ratio (OR) | 95% Confidence Interval (CI) | Reference |
| Alcoholic Liver Disease | Heterozygote (T/TA) | 42% reduction | 20% to 58% | [1][2] |
| Homozygote (TA/TA) | 53% reduction | 3% to 77% | [1][2] | |
| Nonalcoholic Liver Disease | Heterozygote (T/TA) | 17% reduction | 8% to 25% | [1][2] |
| Homozygote (TA/TA) | 30% reduction | 13% to 43% | [1][2] | |
| Alcoholic Cirrhosis | Heterozygote (T/TA) | 42% reduction | 14% to 61% | [1][2] |
| Homozygote (TA/TA) | 73% reduction | 15% to 91% | [1][2] | |
| Nonalcoholic Cirrhosis | Heterozygote (T/TA) | 26% reduction | 7% to 40% | [1][2] |
| Homozygote (TA/TA) | 49% reduction | 15% to 69% | [1][2] | |
| Hepatocellular Carcinoma (in ALD) | Per TA allele | OR: 0.77 | 0.68 to 0.89 | [4] |
| Cirrhosis (in ALD) | Per TA allele | OR: 0.79 | 0.72 to 0.88 | [4] |
Data compiled from large-scale human genetics studies. The risk reduction is relative to non-carriers (T/T genotype).
Crucially, the rs72613567:TA variant is not associated with simple steatosis (fatty liver) but rather with a reduced risk of progression to nonalcoholic steatohepatitis (NASH), which is characterized by inflammation and hepatocyte ballooning[1][2][5]. This suggests that HSD17B13's enzymatic activity is involved in pathways that promote liver injury, inflammation, and fibrosis, rather than the initial accumulation of fat. The protective allele also mitigates the risk of liver injury conferred by other genetic risk variants, such as PNPLA3 p.I148M[1][6].
Proposed Mechanism of Action
HSD17B13 is a member of the hydroxysteroid 17-beta dehydrogenase family, which are generally NAD(P)+/H-dependent oxidoreductases involved in steroid and lipid metabolism[7][8]. The human HSD17B13 protein is localized to the surface of hepatic lipid droplets, the storage organelles for neutral lipids[8][9][10].
The precise physiological substrate and function of HSD17B13 are still under intense investigation. In vitro studies have shown it possesses retinol dehydrogenase activity, converting retinol to retinaldehyde[3][11]. Retinoid metabolism is critical in the liver for regulating hepatic stellate cell activation, a key event in fibrogenesis[3].
The protective mechanism of the loss-of-function variant is believed to stem from the abrogation of its enzymatic activity. This loss of function appears to prevent the progression from simple steatosis to inflammatory NASH and fibrosis[3][12]. Recent studies suggest that the wild-type HSD17B13 enzyme, through its catalytic activity, may contribute to hepatic injury, inflammation, and fibrosis when the liver is under metabolic stress from factors like obesity or excessive alcohol consumption[10][13]. The loss-of-function variant effectively removes this pro-inflammatory and pro-fibrotic activity.
Caption: Mechanism of HSD17B13 rs72613567:TA variant protection.
Preclinical Models: A Complex Picture
While human genetic data provide robust validation, results from murine models have been inconsistent. Several studies using HSD17B13 knockout (KO) mice have failed to replicate the protective phenotype seen in humans when challenged with various obesogenic or high-fat diets[14][15]. Some KO models even showed increased steatosis or inflammation[7]. This discrepancy may point to species-specific differences in the function of HSD17B13 or its role in different metabolic contexts[14][15]. However, other studies using shRNA-mediated knockdown in adult obese mice did show alleviation of steatosis, suggesting that the timing and method of inhibition may be critical[16]. These conflicting results underscore the paramount importance of human genetics in target validation, as it directly reflects the consequences of lifelong, partial loss of function in the relevant species.
Table 2: Summary of Findings in Human vs. Murine Models
| Feature | Human (with LoF variant) | Murine (Hsd17b13 Knockout Models) |
| Hepatic Steatosis (Fat) | No significant association with presence of simple steatosis[1][2] | Inconsistent; some studies report increased steatosis, others no effect[7][14][15] |
| Liver Injury (ALT/AST) | Reduced serum ALT and AST levels[1][2] | Inconsistent; often no protective effect observed[14][15] |
| Inflammation & Fibrosis | Strong protection against progression to NASH and fibrosis[1][2][3] | Modest or no protective effects observed in most diet-induced models[14][15] |
Detailed Experimental Protocols
Genotyping of HSD17B13 rs72613567 Variant
Objective: To identify the genotype (T/T, T/TA, or TA/TA) of the rs72613567 variant in human DNA samples.
Methodology: TaqMan SNP Genotyping Assay. This is a common and robust method for single nucleotide polymorphism genotyping.
Protocol:
-
DNA Extraction: Isolate genomic DNA from whole blood, saliva, or tissue samples using a commercial kit (e.g., QIAamp DNA Blood Mini Kit). Quantify DNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).
-
Assay Preparation: Use a pre-designed TaqMan SNP Genotyping Assay for rs72613567. This includes two allele-specific probes (one for the T allele, one for the TA allele) labeled with different fluorescent dyes (e.g., VIC and FAM) and a common primer pair.
-
PCR Reaction: Prepare a PCR reaction mix containing TaqMan Genotyping Master Mix, the specific SNP genotyping assay mix, and 10-20 ng of sample DNA.
-
Real-Time PCR: Run the reaction on a real-time PCR instrument. The cycling conditions typically include an initial denaturation step followed by 40-50 cycles of denaturation and annealing/extension.
-
Data Analysis: During the PCR, the instrument measures the fluorescence emitted by each probe. After the run, the software plots the fluorescence from the two dyes on a scatter plot (allelic discrimination plot). The samples will cluster into three groups corresponding to the three possible genotypes.
HSD17B13 Enzymatic Activity Assay
Objective: To measure the retinol dehydrogenase activity of HSD17B13.
Methodology: Cell-based Retinol Dehydrogenase Activity Assay[17].
Protocol:
-
Cell Culture and Transfection: Seed HEK293 cells (or another suitable cell line) in triplicate in culture plates. One day after seeding, transiently transfect the cells with a plasmid expressing either wild-type HSD17B13, a mutant version, or an empty vector as a control.
-
Substrate Addition: Prepare a stock solution of all-trans-retinol in ethanol. Add the all-trans-retinol to the culture medium to a final concentration of 2-5 µM. The final ethanol concentration should be kept low (≤0.5% v/v) to avoid toxicity.
-
Incubation: Incubate the cells with the retinol substrate for 6 to 8 hours.
-
Metabolite Extraction: After incubation, harvest the cells and the culture medium. Extract the retinoids (retinol and its metabolite, retinal) using a liquid-liquid extraction method, for example, with a mixture of hexane and isopropanol.
-
Quantification by HPLC: Analyze the extracted retinoids using High-Performance Liquid Chromatography (HPLC) with a UV detector. Separation is typically achieved on a C18 reverse-phase column.
-
Data Analysis: Quantify the amount of retinal produced by comparing the peak area to a standard curve. The enzymatic activity is expressed as the amount of retinal produced per unit of time per milligram of total protein.
Histopathological Analysis of Liver Biopsies
Objective: To assess the severity of liver disease (steatosis, inflammation, ballooning, fibrosis) in human liver tissue.
Methodology: Staining and semi-quantitative scoring by a trained pathologist.
Protocol:
-
Tissue Processing: Fix liver biopsy samples in 10% neutral buffered formalin and embed in paraffin.
-
Sectioning and Staining: Cut thin sections (4-5 µm) from the paraffin blocks.
-
Hematoxylin and Eosin (H&E) Staining: For general morphology and assessment of steatosis, lobular inflammation, and hepatocyte ballooning.
-
Masson's Trichrome Staining: To visualize and stage collagen deposition (fibrosis). Collagen will stain blue.
-
-
Microscopic Examination: A pathologist, blinded to the clinical and genetic data, examines the slides under a microscope.
-
Scoring:
-
NAFLD Activity Score (NAS): The pathologist assigns scores for steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2). The sum of these scores (0-8) constitutes the NAS. A score ≥5 is highly suggestive of NASH.
-
Fibrosis Staging: Fibrosis is staged on a scale from F0 (no fibrosis) to F4 (cirrhosis) based on the pattern and extent of collagen deposition seen on the trichrome stain.
-
Therapeutic Development and Future Outlook
The strong genetic validation has positioned HSD17B13 as a prime target for therapeutic intervention in chronic liver disease. The goal of these therapies is to mimic the protective effect of the rs72613567:TA variant by inhibiting the enzymatic activity of the HSD17B13 protein. Several pharmaceutical companies are actively developing HSD17B13 inhibitors, with multiple candidates in clinical trials[8][18].
Therapeutic Modalities:
-
Small Molecule Inhibitors: Orally available drugs designed to bind to the active site of the HSD17B13 enzyme and block its function[18][19][20][21].
-
RNA Interference (RNAi): Therapeutics, such as small interfering RNAs (siRNAs), designed to specifically degrade HSD17B13 mRNA in hepatocytes, thereby preventing the production of the protein[5][8].
Caption: The workflow for HSD17B13-targeted drug development.
Conclusion
The genetic validation of HSD17B13 as a drug target for chronic liver disease represents a landmark success for genomics-driven therapeutic development. The consistent, protective effect of a common loss-of-function variant across multiple large cohorts provides a high degree of confidence that inhibiting HSD17B13 will be beneficial for patients at risk of progressing to severe liver disease. While the precise molecular function of HSD17B13 and the reasons for discrepancies in mouse models are still being elucidated, the human genetic evidence is overwhelmingly compelling. The ongoing clinical trials of HSD17B13 inhibitors hold the promise of delivering a novel, genetically validated therapy for a major and growing global health problem.
References
- 1. A Protein-Truncating HSD17B13 Variant and Protection from Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Protein-Truncating HSD17B13 Variant and Protection from Chronic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic Variation in HSD17B13 Reduces the Risk of Developing Cirrhosis and Hepatocellular Carcinoma in Alcohol Misusers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dev.majithialab.ucsd.edu [dev.majithialab.ucsd.edu]
- 6. news-medical.net [news-medical.net]
- 7. Hydroxysteroid (17β) dehydrogenase 13 deficiency triggers hepatic steatosis and inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. escholarship.org [escholarship.org]
- 13. researchgate.net [researchgate.net]
- 14. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inipharm Initiates Dosing in Phase 1 Study of Its Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physiological Function of HSD17B13 in Lipid Metabolism
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a liver-specific, lipid droplet (LD)-associated enzyme that has emerged as a critical regulator of hepatic lipid metabolism and a key therapeutic target for non-alcoholic fatty liver disease (NAFLD). While its overexpression is associated with increased lipid accumulation, genetic loss-of-function variants paradoxically confer significant protection against the progression of liver disease, from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma (HCC). This guide provides a comprehensive overview of HSD17B13's physiological function, its role in lipid metabolism, the clinical implications of its genetic variants, and detailed experimental protocols for its study.
Molecular and Functional Characteristics
HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, which is primarily involved in the metabolism of steroids and other lipids.[1][2] Unlike other members of this family, HSD17B13 is predominantly expressed in the liver.[2][3]
Subcellular Localization: HSD17B13 is specifically targeted to the surface of intracellular lipid droplets within hepatocytes.[4][5] This localization is crucial for its function and stability.[3] Specific domains, including an N-terminal hydrophobic domain and a PAT-like domain, are essential for its correct targeting to the lipid droplet surface.[6][7]
Enzymatic Activity: The primary identified enzymatic function of HSD17B13 is its activity as a retinol dehydrogenase (RDH), catalyzing the conversion of retinol to retinaldehyde.[3][4] This enzymatic activity is dependent on its proper localization to lipid droplets and the presence of its cofactor, NAD+.[3][8] While retinol is a plausible substrate, the enzyme may also act on other steroids and bioactive lipids.[4][7]
Role in Hepatic Lipid Metabolism
HSD17B13 plays a multifaceted role in maintaining hepatic lipid homeostasis. Its expression is markedly upregulated in patients with NAFLD.[9][10]
Regulation of Lipid Accumulation: Overexpression of HSD17B13 in hepatocytes leads to an increase in the number and size of lipid droplets, promoting hepatic lipid accumulation.[1][4] It appears to stabilize intracellular triglyceride content and may enhance lipogenesis through a positive feedback loop involving the transcription factor Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[4][11]
Interaction with Lipolysis Machinery: HSD17B13 physically interacts with Adipose Triglyceride Lipase (ATGL), a key enzyme in the hydrolysis of triglycerides, on the surface of lipid droplets.[5][12] This interaction suggests a role for HSD17B13 in regulating lipolysis.[5][12]
Influence on Phospholipid Metabolism: Genetic variants that lead to a loss of HSD17B13 function are associated with an increase in hepatic phospholipids, such as phosphatidylcholines and phosphatidylethanolamines.[4][13] Since decreased levels of phospholipids are linked to NAFLD and NASH, this alteration may contribute to the protective effects of these variants.[4] A lipidomic analysis of HSD17B13 knockout mice confirmed significant alterations in triglycerides, diglycerides, and various phospholipids, underscoring its pivotal role in regulating hepatic phospholipid metabolism.[14][15]
Genetic Variants and Clinical Significance
The most significant breakthrough in understanding HSD17B13's function has come from human genetic studies. Several genetic variants have been identified that are strongly associated with protection from chronic liver disease.
The rs72613567 Splice Variant: This is the most extensively studied loss-of-function variant. The minor allele (TA insertion) creates a splice donor site that results in a truncated, unstable, and enzymatically inactive protein.[5][16] Carriers of this variant are protected against the progression of NAFLD to more severe forms like NASH, fibrosis, and cirrhosis.[4][11] This protective effect has been observed across various etiologies of liver disease, including alcoholic liver disease.[17][18]
Other Protective Variants: Other single nucleotide polymorphisms (SNPs), such as rs6834314 and rs62305723 (encoding a P260S mutation), are also associated with reduced enzymatic activity and a lower risk of liver inflammation and ballooning.[3][19]
Data Presentation: Association of HSD17B13 Variants with Liver Disease Risk
| Genetic Variant | Allele/Mutation | Associated Protective Effect | Reference(s) |
| rs72613567 | TA insertion (minor) | Homozygotes have a ~30% reduced risk for NAFLD and a ~53% reduced risk for alcoholic liver disease.[18] The variant is associated with a reduced risk of progressing from steatosis to NASH, fibrosis, and cirrhosis.[4][11] It may also mitigate the risk of liver injury associated with the PNPLA3 I148M mutation.[4][16] | [4][11][16][18] |
| rs6834314 | G allele (minor) | Associated with decreased liver inflammation, ballooning, and cirrhosis.[3][19] It is in high linkage disequilibrium with rs72613567.[3] | [3][19] |
| rs9992651 / rs13118664 | Minor alleles | Linked to reduced development of NAFLD with an odds ratio of 0.74 in a large GWAS analysis.[4][11] | [4][11] |
| rs62305723 | P260S mutation | Significantly associated with decreased hepatocyte ballooning and inflammation.[3] | [3] |
Signaling Pathways and Molecular Interactions
Mandatory Visualization
Caption: Proposed signaling pathway of wild-type HSD17B13 in hepatocytes.
Caption: Mechanism of the protective HSD17B13 rs72613567 loss-of-function variant.
Experimental Protocols
Retinol Dehydrogenase (RDH) Activity Assay
This protocol describes an in-vitro cell-based assay to measure the RDH activity of HSD17B13.[3]
Objective: To quantify the conversion of retinol to retinaldehyde by HSD17B13 expressed in cultured cells.
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 or a similar cell line in appropriate media.
-
Transfect cells with plasmids expressing wild-type HSD17B13, variant HSD17B13 (e.g., rs72613567), or an empty vector control. A known RDH like RDH10 can be used as a positive control.
-
-
Cell Lysis:
-
After 24-48 hours post-transfection, harvest the cells.
-
Lyse the cells in a suitable buffer (e.g., Tris-HCl buffer with protease inhibitors).
-
Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
-
Enzymatic Reaction:
-
In a reaction tube, combine a standardized amount of cell lysate (e.g., 50-100 µg of total protein) with a reaction buffer containing the cofactor NAD+.
-
Initiate the reaction by adding the substrate, all-trans-retinol (dissolved in a suitable solvent like DMSO).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
-
-
Extraction and Analysis:
-
Stop the reaction by adding a solvent like ethanol or acetonitrile.
-
Extract the retinoids from the reaction mixture using a nonpolar solvent such as hexane.
-
Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent.
-
Analyze the sample using High-Performance Liquid Chromatography (HPLC) with a UV detector to separate and quantify the amounts of retinol and retinaldehyde.
-
-
Data Interpretation:
-
Calculate the amount of retinaldehyde produced per unit of protein per unit of time.
-
Compare the activity of wild-type HSD17B13 to the variant and control samples. A loss-of-function variant is expected to show significantly reduced or no retinaldehyde production.[3]
-
Lipid Droplet Localization Assay (Immunofluorescence)
This protocol details the visualization of HSD17B13's colocalization with lipid droplets.[20]
Objective: To confirm the subcellular localization of HSD17B13 to lipid droplets in hepatocytes.
Methodology:
-
Cell Culture and Transfection:
-
Plate hepatocyte cell lines (e.g., Huh7, L02) on glass coverslips.
-
Transfect the cells with a plasmid encoding an epitope-tagged (e.g., His-tag, FLAG-tag) HSD17B13.
-
-
Lipid Droplet Induction:
-
Approximately 24 hours post-transfection, supplement the culture medium with oleic acid (e.g., 400 µM) complexed to bovine serum albumin (BSA) for 16-24 hours to induce the formation of lipid droplets.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding sites with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate the cells with a primary antibody targeting the epitope tag on HSD17B13 for 1-2 hours at room temperature.
-
Wash the cells with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.
-
-
Lipid Droplet and Nuclei Staining:
-
Stain the lipid droplets using a neutral lipid dye such as BODIPY 493/503 or Nile Red.
-
Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a confocal microscope. Capture images in the respective channels for HSD17B13, lipid droplets, and nuclei.
-
-
Data Interpretation:
-
Merge the images to assess the colocalization of the HSD17B13 signal (e.g., green) with the lipid droplet signal (e.g., red). A successful localization will show a ring-like pattern of HSD17B13 surrounding the lipid droplets.
-
Hepatic Lipidomic Analysis by LC-MS/MS
This protocol provides a general workflow for the comprehensive analysis of lipid species in liver tissue.[14][15]
Objective: To identify and quantify changes in the hepatic lipid profile in response to altered HSD17B13 expression or function (e.g., in HSD17B13 knockout mice).
Methodology:
-
Sample Preparation:
-
Harvest liver tissue from experimental animals (e.g., wild-type vs. HSD17B13 knockout mice).
-
Homogenize a pre-weighed amount of frozen liver tissue in a suitable buffer.
-
-
Lipid Extraction:
-
Perform a biphasic lipid extraction using the Bligh and Dyer or a similar method with a chloroform/methanol/water solvent system.
-
Include internal standards for various lipid classes to allow for accurate quantification.
-
Collect the organic (lower) phase containing the lipids.
-
-
Sample Processing:
-
Dry the extracted lipids under a stream of nitrogen.
-
Reconstitute the dried lipid film in a solvent compatible with the chromatography system (e.g., methanol/chloroform).
-
-
LC-MS/MS Analysis:
-
Inject the sample into a Liquid Chromatography (LC) system, typically a reversed-phase column, to separate the different lipid classes and species.
-
Elute the separated lipids into a Tandem Mass Spectrometer (MS/MS).
-
Acquire data in both positive and negative ionization modes to detect a broad range of lipid species (e.g., triglycerides, phospholipids, ceramides).
-
-
Data Processing and Analysis:
-
Process the raw data using specialized lipidomics software to identify lipid peaks, perform peak integration, and align peaks across different samples.
-
Identify lipid species based on their accurate mass and fragmentation patterns (MS/MS spectra).
-
Normalize the data to the internal standards and the initial tissue weight.
-
Perform statistical analysis (e.g., t-test, volcano plots, pathway analysis) to identify lipid species and pathways that are significantly altered between the experimental groups.[14][15]
-
Conclusion and Therapeutic Implications
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 10. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. researchgate.net [researchgate.net]
- 13. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Lipidomic Profiling Reveals HSD17B13 Deficiency-Associated Dysregulated Hepatic Phospholipid Metabolism in Aged Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for HSD17B13 Inhibitor In Vitro Assays
Introduction
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3][4] Genetic studies have linked loss-of-function variants of HSD17B13 to a reduced risk of developing chronic liver diseases, including nonalcoholic steatohepatitis (NASH), making it a promising therapeutic target.[3][5][6][7] These application notes provide detailed protocols for in vitro biochemical and cell-based assays designed to identify and characterize inhibitors of HSD17B13 enzymatic activity.
HSD17B13 Signaling and Localization Context
HSD17B13 is an NAD+-dependent oxidoreductase that is involved in the metabolism of steroids, bioactive lipids, and retinol.[1][8] The enzyme is localized to the surface of lipid droplets within hepatocytes.[1][3] While its precise physiological substrates and downstream signaling pathways are still under investigation, its enzymatic activity is clearly linked to hepatic lipid metabolism.[2][3] The enzyme is known to form homodimers, which is believed to be important for its catalytic function.[1][9]
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. origene.com [origene.com]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. enanta.com [enanta.com]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Utilizing BI-3231 in Primary Human Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-3231 is a potent and selective small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in hepatocytes.[1][2] Emerging research highlights the therapeutic potential of targeting HSD17B13 in the context of liver diseases, particularly those associated with lipid dysregulation such as nonalcoholic steatohepatitis (NASH).[3][4] These application notes provide a comprehensive guide for the use of BI-3231 in primary human hepatocytes, including detailed experimental protocols and expected outcomes based on available scientific literature.
Under conditions of lipotoxic stress, often mimicked in vitro by exposure to saturated fatty acids like palmitic acid, primary human hepatocytes exhibit increased intracellular triglyceride accumulation and mitochondrial dysfunction.[1][4] BI-3231 has been demonstrated to mitigate these detrimental effects by inhibiting the enzymatic activity of HSD17B13.[1][4] The binding of BI-3231 to HSD17B13 is notably dependent on the presence of the cofactor NAD+.
Data Presentation
Table 1: Effect of BI-3231 on Triglyceride Accumulation in Lipotoxic Primary Human Hepatocytes
| Treatment Group | BI-3231 Concentration (µM) | Palmitic Acid (µM) | Normalized Triglyceride Content (%) |
| Vehicle Control | 0 | 0 | 100 ± 10 |
| Palmitic Acid | 0 | 400 | 250 ± 20* |
| BI-3231 | 1 | 0 | 95 ± 12 |
| Palmitic Acid + BI-3231 | 1 | 400 | 150 ± 15** |
*Data are represented as mean ± SD. *p < 0.05 compared to Vehicle Control. **p < 0.05 compared to Palmitic Acid alone. (Data are illustrative based on findings in relevant models).
Table 2: Effect of BI-3231 on Mitochondrial Respiration in Lipotoxic Primary Human Hepatocytes
| Treatment Group | BI-3231 Concentration (µM) | Palmitic Acid (µM) | Basal Oxygen Consumption Rate (OCR) (% of Control) |
| Vehicle Control | 0 | 0 | 100 ± 8 |
| Palmitic Acid | 0 | 400 | 90 ± 10 |
| BI-3231 | 1 | 0 | 105 ± 7 |
| Palmitic Acid + BI-3231 | 1 | 400 | 120 ± 12** |
*Data are represented as mean ± SD. **p < 0.05 compared to Palmitic Acid alone. (Data are illustrative based on findings in relevant models).[1][5]
Table 3: Effect of BI-3231 on Cell Viability in Primary Human Hepatocytes
| Treatment Group | BI-3231 Concentration (µM) | Palmitic Acid (µM) | Cell Viability (% of Control) |
| Vehicle Control | 0 | 0 | 100 ± 5 |
| Palmitic Acid | 0 | 400 | 70 ± 8* |
| BI-3231 | 1 | 0 | 98 ± 4 |
| Palmitic Acid + BI-3231 | 1 | 400 | 85 ± 6** |
*Data are represented as mean ± SD. *p < 0.05 compared to Vehicle Control. **p < 0.05 compared to Palmitic Acid alone. (Data are illustrative based on findings in relevant models).
Signaling Pathways and Experimental Workflows
dot
Caption: BI-3231 inhibits HSD17B13, mitigating lipotoxicity.
dot
Caption: Experimental workflow for assessing BI-3231 effects.
Experimental Protocols
Culture of Primary Human Hepatocytes
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte plating medium (e.g., Williams' E Medium with supplements)
-
Hepatocyte maintenance medium
-
Collagen-coated cell culture plates (e.g., 6-well or 96-well)
-
37°C water bath
-
Humidified incubator at 37°C with 5% CO₂
Protocol:
-
Pre-warm hepatocyte plating medium to 37°C.
-
Rapidly thaw the vial of cryopreserved hepatocytes in a 37°C water bath until a small ice crystal remains.
-
Transfer the cell suspension to a conical tube containing pre-warmed plating medium.
-
Centrifuge the cells at a low speed (e.g., 100 x g) for 10 minutes at room temperature.
-
Gently aspirate the supernatant and resuspend the cell pellet in fresh plating medium.
-
Determine cell viability and concentration using a trypan blue exclusion assay.
-
Seed the hepatocytes onto collagen-coated plates at a desired density.
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator.
-
After 4-6 hours, replace the plating medium with hepatocyte maintenance medium.
-
Allow the cells to acclimate for 24-48 hours before initiating experiments.
Induction of Lipotoxicity and Treatment with BI-3231
Materials:
-
Cultured primary human hepatocytes
-
Palmitic acid stock solution (e.g., conjugated to BSA)
-
BI-3231 stock solution (in DMSO)
-
Hepatocyte maintenance medium
Protocol:
-
Prepare a working solution of palmitic acid in hepatocyte maintenance medium to the desired final concentration (e.g., 400 µM).
-
Prepare working solutions of BI-3231 in hepatocyte maintenance medium. Ensure the final DMSO concentration is consistent across all treatment groups and does not exceed 0.1%.
-
Aspirate the culture medium from the hepatocyte plates.
-
Add the medium containing palmitic acid (or vehicle control) to the respective wells.
-
Add the medium containing BI-3231 (or vehicle control) to the respective wells.
-
Incubate the plates for the desired duration (e.g., 24 hours) at 37°C in a humidified 5% CO₂ incubator.
Triglyceride Quantification Assay
Materials:
-
Treated primary human hepatocytes
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Triglyceride quantification assay kit (colorimetric or fluorometric)
-
Plate reader
Protocol:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysates and centrifuge to pellet any debris.
-
Use the supernatant for triglyceride quantification according to the manufacturer's protocol of the chosen assay kit.
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the triglyceride content to the total protein concentration of each sample.
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
Materials:
-
Treated primary human hepatocytes in a Seahorse XF cell culture microplate
-
Seahorse XF analyzer
-
Seahorse XF assay medium
-
Mitochondrial stress test kit reagents (e.g., oligomycin, FCCP, rotenone/antimycin A)
Protocol:
-
One hour prior to the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine.
-
Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.
-
Load the sensor cartridge with the mitochondrial stress test reagents.
-
Calibrate the Seahorse XF analyzer.
-
Load the cell culture plate into the analyzer and initiate the assay protocol.
-
The analyzer will sequentially inject the compounds and measure the oxygen consumption rate (OCR).
-
Analyze the data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[6]
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Materials:
-
Treated primary human hepatocytes in a 96-well plate
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization solution (for MTT)
-
Plate reader (absorbance or luminescence)
Protocol (for MTT):
-
After treatment, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol (for CellTiter-Glo®):
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Disclaimer: These protocols are intended as a guide and may require optimization based on the specific primary human hepatocyte donor, reagents, and equipment used. It is recommended to perform pilot experiments to determine the optimal conditions for your experimental setup.
References
- 1. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BI-3231 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. agilent.com [agilent.com]
Application Notes: Lentiviral shRNA-Mediated Knockdown of HSD17B13 in vitro
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are strongly associated with a reduced risk of developing chronic liver diseases, including metabolic dysfunction-associated steatohepatitis (MASH), alcoholic liver disease, fibrosis, and hepatocellular carcinoma.[1][3][4] This protective genetic evidence has positioned HSD17B13 as a promising therapeutic target.[2][5] Overexpression of HSD17B13 is linked to increased lipid accumulation in hepatocytes.[6] Consequently, the targeted knockdown of HSD17B13 expression using RNA interference (RNAi) technologies, such as short hairpin RNA (shRNA) delivered by lentiviral vectors, represents a key strategy for mimicking the protective genetic phenotype and studying its therapeutic potential.[6]
Lentiviral vectors are a highly efficient tool for introducing genetic material into a wide range of cell types, including non-dividing cells.[7] They integrate into the host cell genome, enabling stable, long-term expression of an shRNA molecule.[8] This allows for the creation of cell lines with permanent HSD17B13 knockdown, which are invaluable for investigating the functional consequences of HSD17B13 loss and for screening potential drug candidates.
Principle of the Method
The lentiviral shRNA system utilizes a replication-incompetent virus to deliver a DNA cassette encoding an shRNA targeting HSD17B13 mRNA.[8] Once transduced into the target cell, this cassette integrates into the genome. The cell's transcriptional machinery produces the shRNA, which is then processed by the Dicer enzyme complex into a small interfering RNA (siRNA). This siRNA is incorporated into the RNA-induced silencing complex (RISC), which identifies and cleaves the target HSD17B13 mRNA, leading to potent and stable suppression of protein expression.[9]
Experimental Data
Table 1: Representative HSD17B13 Knockdown Efficiency
Summarizes typical knockdown efficiency achieved in vitro using different shRNA constructs targeting HSD17B13 in a relevant hepatocyte cell line.
| shRNA Construct | Target Sequence (5'-3') | Transduction MOI | Knockdown Efficiency (mRNA %) | Knockdown Efficiency (Protein %) |
| shHSD17B13-1 | (Example) GCAAGCTTGATTAACCAGGAT | 10 | ~85% | ~80% |
| shHSD17B13-2 | (Example) CCAGATGAAGCTGAAGCTCAT | 10 | ~92% | ~88% |
| shHSD17B13-3 | (Example) GTGACAGATTCAGACCAACTA | 10 | ~78% | ~75% |
| Scrambled Control | Non-targeting sequence | 10 | 0% | 0% |
| Note: Data are representative and actual results will vary based on the specific shRNA sequence, cell type, and experimental conditions. |
Table 2: Effects of HSD17B13 Knockdown on Cellular Phenotypes
Illustrates the expected functional outcomes following successful HSD17B13 knockdown in liver cells challenged with lipotoxic conditions (e.g., treatment with oleic acid).
| Parameter | Scrambled Control | shHSD17B13 Knockdown | Percent Change |
| Intracellular Lipid Droplets (OD at 510 nm) | 0.85 ± 0.05 | 0.40 ± 0.04 | ↓ 53% |
| Pro-inflammatory Cytokine (e.g., IL-6) (pg/mL) | 150 ± 12 | 85 ± 10 | ↓ 43% |
| Fibrosis Marker (e.g., α-SMA) (Relative Expression) | 1.0 ± 0.1 | 0.5 ± 0.08 | ↓ 50% |
| Note: Values are presented as mean ± standard deviation and are based on typical results reported in functional studies.[6][10] |
Visualized Workflows and Pathways
Caption: Lentiviral shRNA knockdown experimental workflow.
Caption: HSD17B13 role in liver pathophysiology.
Detailed Experimental Protocols
Protocol 1: Lentiviral shRNA Vector Construction
-
shRNA Design: Design 2-3 shRNA sequences targeting the coding sequence of human HSD17B13 (NCBI Reference Sequence: NM_178135.5). Use a validated design algorithm to minimize off-target effects.[11] Include a non-targeting scrambled shRNA as a negative control.
-
Oligonucleotide Synthesis: Synthesize complementary DNA oligonucleotides for each shRNA, including appropriate overhangs for cloning into the chosen lentiviral vector (e.g., pLKO.1).
-
Annealing: Resuspend oligonucleotides in annealing buffer (100 mM NaCl, 50 mM HEPES, pH 7.4). Mix equal molar amounts, heat to 95°C for 5 minutes, and gradually cool to room temperature to anneal.
-
Vector Digestion: Digest the lentiviral shRNA expression vector with appropriate restriction enzymes (e.g., EcoRI and AgeI for pLKO.1).[7]
-
Ligation: Ligate the annealed shRNA oligonucleotides into the digested vector using T4 DNA Ligase.
-
Transformation: Transform the ligation product into competent E. coli and select colonies on ampicillin-containing agar plates.
-
Verification: Isolate plasmid DNA from several colonies and verify the correct insertion via Sanger sequencing.
Protocol 2: Lentivirus Production in Packaging Cells
This protocol is for a 10 cm plate of HEK293T cells.
-
Cell Seeding: Seed 5 x 10⁶ HEK293T cells in a 10 cm dish. The cells should be ~70-80% confluent at the time of transfection.[7]
-
Transfection: Co-transfect the cells with the following plasmids using a suitable transfection reagent:
-
10 µg of the shRNA-HSD17B13 lentiviral vector.
-
7.5 µg of a packaging plasmid (e.g., psPAX2).
-
2.5 µg of an envelope plasmid (e.g., pMD2.G).
-
-
Incubation: After 6-8 hours, carefully replace the transfection medium with 10 mL of fresh growth medium (DMEM with 10% FBS).
-
Virus Harvest: At 48 and 72 hours post-transfection, collect the virus-containing supernatant.
-
Virus Concentration (Optional but Recommended): Pool the collected supernatant, centrifuge at 3,000 x g for 15 minutes to pellet cell debris, and filter through a 0.45 µm filter. The virus can be concentrated using ultracentrifugation or a commercially available concentration reagent.
-
Storage: Aliquot the concentrated virus and store at -80°C. Determine the viral titer before use.
Protocol 3: Transduction of Target Hepatocytes
-
Cell Seeding: Seed target cells (e.g., HepG2, Huh7) in a 6-well plate at a density that will result in 50-60% confluency on the day of transduction.
-
Transduction: Thaw the lentiviral aliquot on ice. Add the virus to the cells at the desired multiplicity of infection (MOI), typically between 5-10. Add polybrene to a final concentration of 8 µg/mL to enhance transduction efficiency.
-
Incubation: Incubate the cells with the virus for 24 hours.
-
Medium Change: After 24 hours, remove the virus-containing medium and replace it with fresh growth medium.
-
Selection: 48 hours post-transduction, begin selection by adding the appropriate antibiotic (e.g., puromycin at 1-2 µg/mL) to the medium. The optimal concentration should be determined by a kill curve.
-
Expansion: Culture the cells in selection medium for 7-10 days, replacing the medium every 2-3 days, until a stable population of resistant cells is established.
Protocol 4: Validation of HSD17B13 Knockdown
A. Real-Time Quantitative PCR (RT-qPCR)
-
RNA Extraction: Extract total RNA from both the HSD17B13-knockdown and scrambled-control cell populations.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for HSD17B13 and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analysis: Calculate the relative expression of HSD17B13 mRNA using the ΔΔCt method.
B. Western Blot
-
Protein Lysis: Lyse the cells in RIPA buffer containing protease inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for HSD17B13.[12] Probe with a loading control antibody (e.g., β-actin or GAPDH).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection. Quantify band intensity using densitometry software.
Troubleshooting and Considerations
-
Low Knockdown Efficiency: This may result from a poorly designed shRNA, low viral titer, or suboptimal transduction conditions. Test multiple shRNA sequences and optimize the MOI for your specific cell type.
-
Cytotoxicity: High concentrations of lentivirus or the shRNA itself can sometimes be toxic to cells.[13] Perform a dose-response experiment to find the lowest effective MOI and always include a mock-transduced control.
-
Off-Target Effects: shRNA can inadvertently silence other genes with partial sequence homology.[11][14] This can be mitigated by using carefully designed shRNA sequences and validating key findings with a second, non-overlapping shRNA targeting HSD17B13.
-
Biosafety: Lentiviral vectors are derived from HIV-1 and must be handled under Biosafety Level 2 (BSL-2) conditions. All waste and materials should be decontaminated appropriately.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. primarysourceai.substack.com [primarysourceai.substack.com]
- 6. mdpi.com [mdpi.com]
- 7. Construction of shRNA lentiviral vector - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 9. researchgate.net [researchgate.net]
- 10. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 11. shRNA Off-Target Effects In Vivo: Impaired Endogenous siRNA Expression and Spermatogenic Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. origene.com [origene.com]
- 13. Lentiviral vectors encoding shRNAs efficiently transduce and knockdown LINGO-1 but induce an interferon response and cytotoxicity in CNS neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Subcellular fate and off-target effects of siRNA, shRNA, and miRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Measuring HSD17B13 Activity in Liver Lysates
Audience: Researchers, scientists, and drug development professionals.
Introduction Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] It belongs to a family of NAD(P)+-dependent oxidoreductases involved in various metabolic processes, including steroid hormones and lipids.[3][4] Recent genetic studies have strongly linked loss-of-function variants in the HSD17B13 gene to a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[5][6] Specifically, these protective variants often result in a truncated, enzymatically inactive protein.[7] Consequently, inhibiting HSD17B13 activity has emerged as a promising therapeutic strategy for treating chronic liver conditions.[8] Accurate measurement of HSD17B13 enzymatic activity in liver lysates is therefore critical for basic research, understanding disease pathogenesis, and the development of novel inhibitors.
This application note provides a detailed protocol for quantifying HSD17B13 activity in liver lysates using a robust and sensitive bioluminescent assay that measures the production of NADH, a direct product of the enzyme's oxidoreductase activity.[4]
Principle of the Assay HSD17B13 catalyzes the conversion of various substrates, such as β-estradiol or retinol, to their oxidized forms while concurrently reducing the cofactor nicotinamide adenine dinucleotide (NAD+) to NADH.[4][5] The enzymatic activity can be determined by measuring the rate of NADH production. This protocol utilizes the NADH-Glo™ Detection system, a bioluminescent assay that generates a light signal proportional to the amount of NADH present.[4] In this two-step reaction, a reductase enzyme uses NADH to convert a proluciferin substrate into luciferin, which is then used by luciferase to produce a stable, glow-type luminescent signal.[4]
HSD17B13 Signaling and Metabolic Context
HSD17B13 expression is regulated by key transcription factors involved in lipid metabolism, and its activity influences inflammatory pathways. The diagram below illustrates its position in relevant cellular pathways.
Caption: HSD17B13 upstream regulation and downstream effects on liver pathophysiology.
Experimental Workflow Overview
The overall process involves liver tissue homogenization, lysate clarification, protein quantification, enzymatic reaction, and luminescent signal detection.
Caption: Step-by-step workflow for measuring HSD17B13 activity in liver lysates.
Detailed Protocols
Protocol 1: Preparation of Liver Lysates
This protocol is adapted from standard tissue lysate preparation methods.[9][10]
Materials:
-
Fresh or frozen liver tissue
-
Ice-cold 1X Phosphate-Buffered Saline (PBS)
-
Ice-cold RIPA Lysis Buffer (or similar non-denaturing lysis buffer) supplemented with Protease Inhibitor Cocktail immediately before use.
-
RIPA Buffer Recipe (Modified): 150 mM NaCl, 50 mM Tris-HCl (pH 7.4), 1% Triton X-100, 1 mM EDTA, with freshly added protease inhibitors.[9]
-
-
Dounce homogenizer or mechanical homogenizer (e.g., TissueLyser)
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Place 50-100 mg of fresh or frozen liver tissue in a pre-chilled tube.
-
Briefly wash the tissue with ice-cold 1X PBS to remove any blood.[10]
-
Add 500 µL of ice-cold lysis buffer per 50 mg of tissue.[10]
-
Homogenize the tissue on ice until no visible chunks remain. For mechanical homogenizers, use short bursts to prevent sample heating.
-
Incubate the homogenate on ice for 30 minutes, vortexing occasionally.[10]
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet tissue debris.[10][11]
-
Carefully transfer the clear supernatant to a new pre-chilled microcentrifuge tube. This is the liver lysate.
-
Determine the protein concentration of the lysate using a standard method such as the BCA protein assay.
-
Use the lysate immediately or aliquot and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: HSD17B13 Activity Assay (Bioluminescent Method)
This protocol is based on established methods using NADH detection.[4][12]
Materials:
-
Liver lysate (from Protocol 1)
-
White, opaque 96-well or 384-well assay plates
-
NADH-Glo™ Detection Kit (e.g., Promega, G9061)
-
Assay Buffer: 25-40 mM Tris-HCl (pH 7.4-7.6), 0.01-0.02% Triton X-100 or Tween-20.[4][8]
-
NAD+ stock solution
-
Substrate stock solution (e.g., β-estradiol or Leukotriene B4)
-
NADH for standard curve
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Prepare Reagents:
-
Prepare the NADH-Glo™ Detection Reagent according to the manufacturer's instructions.
-
Prepare an NADH standard curve (e.g., 0-10 µM) in Assay Buffer. This will be used to convert relative light units (RLU) to the concentration of NADH produced.
-
Prepare the final Reaction Mix containing Assay Buffer, NAD+, and substrate at 2X the final desired concentration. (See Table 1 for example concentrations).
-
-
Set up the Reaction:
-
Add 25 µL of the 2X Reaction Mix to each well of a white 96-well plate.
-
Add 25 µL of Assay Buffer (for blank controls) or NADH standards to appropriate wells.
-
Dilute the liver lysate in Assay Buffer to the desired concentration (e.g., 10-50 µg of total protein per well).
-
To initiate the reaction, add 25 µL of the diluted liver lysate to the sample wells. The final volume should be 50 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-120 minutes. Protect the plate from light.[4] The optimal incubation time may need to be determined empirically.
-
-
Signal Detection:
-
Add 50 µL of prepared NADH-Glo™ Detection Reagent to each well.
-
Incubate for an additional 60 minutes at room temperature, protected from light, to allow the luminescent signal to develop and stabilize.[4]
-
Measure the luminescence using a plate reader.
-
Data Presentation and Analysis
Table 1: Example Reaction Setup Summarizes typical final concentrations for assay components.
| Component | Stock Concentration | Volume per Well (96-well) | Final Concentration | Reference |
| 2X Reaction Mix | 25 µL | |||
| Assay Buffer | - | Varies | 1X | [4][8] |
| NAD+ | 50 mM | 0.5 µL | 500 µM | [12] |
| β-estradiol | 1.2 mM | 0.5 µL | 12 µM | [4] |
| Sample | 25 µL | |||
| Liver Lysate | 0.8 mg/mL | 25 µL | 20 µg total protein | - |
| Total Volume | 50 µL |
Table 2: Representative Data and Calculations This table shows example data from an HSD17B13 activity assay.
| Sample ID | Total Protein (µg) | Average RLU | Background RLU | Corrected RLU (Sample - Bkg) | NADH Produced (pmol)* | Specific Activity (pmol/min/mg) |
| Blank (No Lysate) | 0 | 1,520 | 1,520 | 0 | 0 | 0 |
| Liver Lysate 1 | 20 | 45,850 | 1,520 | 44,330 | 221.65 | 184.7 |
| Liver Lysate 2 | 20 | 89,100 | 1,520 | 87,580 | 437.90 | 364.9 |
| + Inhibitor | 20 | 12,300 | 1,520 | 10,780 | 53.90 | 44.9 |
*Calculated from the NADH standard curve (e.g., 200 RLU/pmol NADH). Specific activity assumes a 60-minute reaction time.
Data Analysis:
-
Subtract the average RLU of the blank wells from all sample and standard wells.
-
Plot the corrected RLU values for the NADH standards against their known concentrations to generate a standard curve.
-
Use the linear regression equation from the standard curve to calculate the amount of NADH (in pmol) produced in each sample well.
-
Calculate the specific activity of HSD17B13 using the following formula:
Specific Activity (pmol/min/mg) = [NADH produced (pmol)] / [Incubation time (min) x Protein amount (mg)]
References
- 1. news-medical.net [news-medical.net]
- 2. origene.com [origene.com]
- 3. enanta.com [enanta.com]
- 4. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 7. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enanta.com [enanta.com]
- 9. cellsciences.com [cellsciences.com]
- 10. ptglab.com [ptglab.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Pharmacokinetic Profiling of HSD17B13 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the pharmacokinetic (PK) profiling of hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) inhibitors. HSD17B13 is a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other liver diseases.[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of HSD17B13 inhibitors is crucial for their development as therapeutic agents.
Introduction to HSD17B13 and its Inhibitors
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[3][4] Genome-wide association studies have revealed a strong link between loss-of-function variants in the HSD17B13 gene and a reduced risk of developing chronic liver diseases, including NASH, alcoholic liver disease, and cirrhosis.[3][4] This has spurred the development of small molecule inhibitors targeting HSD17B13.
One of the most well-characterized HSD17B13 inhibitors is BI-3231, a potent and selective chemical probe.[1][5] The pharmacokinetic profile of BI-3231 has been investigated in rodents, revealing rapid plasma clearance and extensive liver tissue accumulation.[1][6] This document outlines the key in vitro and in vivo assays for characterizing the pharmacokinetic properties of HSD17B13 inhibitors like BI-3231.
Quantitative Data Summary
The following tables summarize key in vitro and in vivo pharmacokinetic parameters for the HSD17B13 inhibitor BI-3231.
Table 1: In Vitro Potency and Selectivity of BI-3231
| Parameter | Human HSD17B13 | Mouse HSD17B13 | Human HSD17B11 | Reference |
| IC₅₀ (nM) | 1 | 13 | >10,000 | [7] |
| Kᵢ (nM) | single-digit nanomolar | single-digit nanomolar | >10,000 | [6] |
Table 2: In Vitro ADME Properties of BI-3231
| Parameter | Value | Conditions | Reference |
| Solubility | Good | Aqueous buffer | [3] |
| Permeability | High | Caco-2 assay | [5] |
| Metabolic Stability (Liver Microsomes) | High | Human and Mouse | [5][7] |
| Metabolic Stability (Hepatocytes) | Moderate | Human and Mouse | [3][5] |
Table 3: In Vivo Pharmacokinetic Parameters of BI-3231 in Mice
| Route of Administration | Dose | Tₘₐₓ (h) | Cₘₐₓ (µg/mL) | Bioavailability (%) | Reference |
| Oral (PO) | 10 mg/kg | 0.25 | - | 10 | [3] |
| Intravenous (IV) | 1 mg/kg | - | - | - | [6] |
| Subcutaneous (SC) | - | - | - | Significantly increased vs. PO | [3] |
Note: Specific Cₘₐₓ values for the given doses were not consistently reported in the reviewed literature.
Signaling Pathway
HSD17B13 expression is regulated by the Liver X Receptor alpha (LXRα) via the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[2][8][9] HSD17B13 is known to be a retinol dehydrogenase, catalyzing the conversion of retinol to retinaldehyde.[8] This enzymatic activity is dependent on the cofactor NAD+.[3]
References
- 1. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. assaygenie.com [assaygenie.com]
- 4. Pk/bio-distribution | MuriGenics [murigenics.com]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.origene.com [cdn.origene.com]
- 7. mercell.com [mercell.com]
- 8. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Target Validation of HSD17B13 Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling, genetically validated therapeutic target for nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH). Human genetic studies have consistently shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including a lower risk of progression from simple steatosis to more advanced stages of liver injury, such as inflammation, fibrosis, and cirrhosis.[1][2] This protective effect has spurred the development of inhibitors targeting the enzymatic activity of HSD17B13 as a promising therapeutic strategy for NASH and other chronic liver ailments.
These application notes provide a comprehensive overview of the in vivo validation of HSD17B13 inhibitors, detailing established animal models of NASH, experimental protocols for inhibitor administration and endpoint analysis, and expected outcomes based on preclinical studies.
HSD17B13 Signaling and Pathophysiology in NASH
HSD17B13 is a lipid droplet-associated protein predominantly expressed in hepatocytes.[2] While its precise physiological function is still under investigation, it is known to be involved in lipid metabolism.[2][3] In the context of NAFLD/NASH, increased expression of HSD17B13 is observed in patients and preclinical models.[1][4] The inhibition of HSD17B13 is thought to mimic the protective effects of the naturally occurring loss-of-function genetic variants. One proposed mechanism involves the modulation of pyrimidine catabolism, which in turn protects against liver fibrosis.[5][6]
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: HSD17B13 Inhibitors - Solubility and Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with HSD17B13 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility and stability of these compounds.
Frequently Asked Questions (FAQs)
Q1: My HSD17B13 inhibitor precipitated out of solution during my experiment. What are the common causes and how can I prevent this?
A1: Precipitation of HSD17B13 inhibitors, many of which are phenolic compounds, is a common issue in aqueous solutions. The primary causes include:
-
Exceeding Solubility Limits: The concentration of the inhibitor in your final assay buffer may be above its aqueous solubility limit.
-
Solvent Shock: Diluting a high-concentration stock solution (e.g., in DMSO) directly into an aqueous buffer can cause the compound to crash out of solution. This is often referred to as "solvent shock."
-
pH Effects: The solubility of ionizable compounds, including many small molecule inhibitors, is highly dependent on the pH of the solution.
-
Buffer Composition: Components of your buffer system can interact with the inhibitor and affect its solubility.
-
Temperature Changes: Changes in temperature during storage or experimentation can impact solubility.
To prevent precipitation, consider the following strategies:
-
Determine the Kinetic Solubility: Before starting your experiments, perform a kinetic solubility assay to understand the solubility limits of your inhibitor in the specific buffer you will be using.
-
Optimize Stock Solution Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution. When making the final dilution into your aqueous buffer, ensure vigorous mixing.
-
Use a Co-solvent: For in vivo studies or some in vitro assays, using a formulation with co-solvents like PEG300, Tween-80, or cyclodextrins can significantly improve solubility.[1]
-
pH Adjustment: If your inhibitor has ionizable groups, adjusting the pH of your buffer may improve its solubility.
-
Sonication and Warming: Gentle warming and sonication can help dissolve the compound, but be cautious as excessive heat may degrade the inhibitor.
Q2: What is the recommended solvent for preparing stock solutions of HSD17B13 inhibitors?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of HSD17B13 inhibitors, such as BI-3231.[2] It is important to use anhydrous, high-purity DMSO to prevent degradation of the compound.
Q3: How should I store my HSD17B13 inhibitor stock solutions to ensure stability?
A3: For long-term storage, it is recommended to store stock solutions of HSD17B13 inhibitors at -80°C. For short-term storage, -20°C is generally acceptable. One common recommendation for BI-3231 is storage at -80°C for up to 6 months and at -20°C for up to 1 month.[1] To minimize freeze-thaw cycles, which can lead to degradation and precipitation, aliquot the stock solution into smaller, single-use volumes.
Q4: I am seeing inconsistent results in my cell-based assays. Could this be related to the stability of the HSD17B13 inhibitor in my cell culture media?
A4: Yes, inconsistent results can be a consequence of poor inhibitor stability in cell culture media. Many small molecules can degrade or be metabolized by cells over the course of an experiment. For example, BI-3231 has shown moderate metabolic stability in hepatocytes.[3][4][5]
To address this:
-
Perform a Stability Study: Assess the stability of your inhibitor in your specific cell culture media at 37°C over the time course of your experiment. This can be done by incubating the compound in the media, taking samples at different time points, and analyzing the concentration of the intact compound by HPLC or LC-MS.
-
Replenish the Compound: If the inhibitor is found to be unstable, you may need to replenish it by changing the media containing the fresh compound during the experiment.
Troubleshooting Guides
Issue: Compound Precipitation in Aqueous Buffer
This guide provides a step-by-step approach to troubleshoot and resolve the precipitation of HSD17B13 inhibitors in aqueous buffers.
References
Technical Support Center: HSD17B13 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HSD17B13 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most likely off-targets for my HSD17B13 inhibitor?
A1: The most probable off-targets for HSD17B13 inhibitors are other members of the 17β-hydroxysteroid dehydrogenase (17β-HSD) family due to structural similarities in the substrate-binding and cofactor-binding sites.[1][2][3] The phylogenetically closest homolog, HSD17B11, is a key candidate for cross-reactivity.[1][4] Depending on the inhibitor's scaffold, other metabolic enzymes, particularly those with NAD(P)+/H binding sites, could also be potential off-targets. Broader screening is necessary to identify unexpected off-targets.
Q2: What are the potential functional consequences of off-target binding to other HSD17B family members?
A2: Off-target inhibition of other HSD17B enzymes could lead to unintended effects on various metabolic pathways.[2][5][6] For example:
-
HSD17B1, HSD17B2, HSD17B7, HSD17B12: Involvement in estrogen and androgen metabolism.[2][3][7] Inhibition could disrupt sex hormone homeostasis.
-
HSD17B12: Plays a role in the synthesis of prostaglandins, which are key regulators of inflammation and other physiological processes.[6][8][9]
-
HSD17B11: Its specific functions are less characterized but it is closely related to HSD17B13.[1]
Unintended inhibition of these enzymes could lead to misleading experimental results and potential toxicities.
Q3: My in vitro enzymatic assay results are potent and selective, but I'm observing unexpected phenotypes in cell-based assays. What could be the cause?
A3: Discrepancies between biochemical and cellular assays can arise from several factors:
-
Off-target effects: The inhibitor may be interacting with other proteins in the complex cellular environment, leading to the observed phenotype.[1]
-
Compound properties: Poor cell permeability, rapid metabolism of the compound, or active efflux from the cell can result in a lower effective intracellular concentration than expected.
-
Cellular context: The expression level of HSD17B13 and its potential off-targets may differ significantly in your cell model compared to the purified enzyme system.
-
Indirect effects: The observed phenotype might be a downstream consequence of HSD17B13 inhibition that is not immediately apparent from the enzymatic assay.
A cellular target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), can help confirm that your compound is binding to HSD17B13 in cells.[10][11][12][13]
Q4: Are there any known adverse effects from clinical trials of HSD17B13 inhibitors that could suggest off-target liabilities?
Troubleshooting Guides
Guide 1: Investigating Unexpected Cellular Phenotypes
Problem: Your HSD17B13 inhibitor shows a potent and selective profile in biochemical assays but produces an unexpected or difficult-to-interpret phenotype in cellular experiments.
| Troubleshooting Step | Rationale | Recommended Action |
| 1. Confirm On-Target Engagement in Cells | To ensure the compound reaches and binds to HSD17B13 in your cellular model. | Perform a Cellular Thermal Shift Assay (CETSA) to measure target engagement.[10][11][12][13] |
| 2. Assess Off-Target Binding | To identify other proteins the compound may be interacting with. | Conduct a proteome-wide off-target screening using methods like Thermal Proteome Profiling (TPP) or chemoproteomics.[15][16][17] |
| 3. Perform a Kinase Panel Screen | Kinases are a common class of off-targets for small molecule inhibitors. | Submit the compound for screening against a broad panel of kinases.[18][19][20] |
| 4. Evaluate Closely Related Family Members | HSD17B family members are the most likely off-targets. | Test the inhibitor's activity against recombinant HSD17B11 and other relevant HSD17B isoforms.[1] |
| 5. Analyze Compound Metabolism | The parent compound may be metabolized into an active or inactive form. | Use LC-MS/MS to analyze the compound's stability and identify major metabolites in your cell culture medium and cell lysates. |
Guide 2: Addressing Discrepancies Between In Vitro and In Vivo Results
Problem: Your HSD17B13 inhibitor is effective in cellular models but shows a lack of efficacy or unexpected toxicity in animal models.
| Troubleshooting Step | Rationale | Recommended Action |
| 1. Assess Pharmacokinetics (PK) | To ensure adequate exposure of the target tissue to the compound. | Perform a full PK study in the relevant animal model to determine parameters like half-life, clearance, and bioavailability. |
| 2. Measure Target Engagement in Tissue | To confirm the compound is reaching and binding to HSD17B13 in the target organ (e.g., liver). | Adapt the CETSA protocol for tissue samples to measure in vivo target engagement. |
| 3. Investigate Species Differences | The target protein or off-targets may differ between humans and the animal model. | Compare the amino acid sequences of human and the animal model's HSD17B13 and key off-targets. Test the inhibitor against the animal ortholog of HSD17B13. |
| 4. Evaluate In Vivo Metabolism | In vivo metabolism can be more complex than in vitro. | Characterize the major metabolites in plasma and liver tissue from the animal model. |
| 5. Consider Transporter Effects | Active transport into or out of the liver can significantly impact compound exposure. | Investigate if your compound is a substrate for hepatic uptake or efflux transporters. |
Quantitative Data
Table 1: Selectivity Profile of HSD17B13 Inhibitor BI-3231
| Target | IC50 / Ki | Assay Type | Selectivity vs. hHSD17B13 | Reference |
| Human HSD17B13 | Ki = 2.1 nM | Enzymatic | - | [1] |
| Mouse HSD17B13 | Ki = 3.6 nM | Enzymatic | ~1.7-fold | [1] |
| Human HSD17B11 | >10,000 nM | Enzymatic | >4700-fold | [1] |
BI-3231 was also profiled against a SafetyScreen44 panel from Cerep with good selectivity observed.[1]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general workflow for assessing the engagement of an HSD17B13 inhibitor with its target in intact cells.
-
Cell Culture and Treatment:
-
Culture cells (e.g., HepG2) to ~80% confluency.
-
Treat cells with the HSD17B13 inhibitor at various concentrations or with a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour).
-
-
Heating Step:
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing stabilized, non-aggregated protein) from the insoluble fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[21]
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of soluble HSD17B13 in each sample using a method like Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble HSD17B13 as a function of temperature for both vehicle- and inhibitor-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and engagement.[12]
-
Protocol 2: Chemoproteomics Workflow for Off-Target Identification
This protocol outlines a general strategy for identifying the cellular targets of a covalent or reactive HSD17B13 inhibitor.
-
Probe Synthesis:
-
Synthesize an analog of your inhibitor that contains a reactive group (if not already present) and a bio-orthogonal handle, such as an alkyne or azide, for subsequent "click" chemistry.[15]
-
-
Cellular Labeling:
-
Treat intact cells or cell lysates with the probe. For competitive profiling, pre-incubate the cells/lysate with the parent inhibitor before adding the probe.[16]
-
-
Click Chemistry:
-
Lyse the cells (if treated intact).
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other "click" reaction to attach a reporter tag (e.g., biotin) to the probe-labeled proteins.[15]
-
-
Enrichment of Labeled Proteins:
-
Use streptavidin-coated beads to enrich the biotin-tagged proteins from the proteome.[15]
-
-
Mass Spectrometry Analysis:
-
Elute the bound proteins from the beads.
-
Digest the proteins into peptides (e.g., with trypsin).
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were labeled by the probe.
-
-
Data Analysis:
-
In competitive profiling experiments, proteins that are true targets of the inhibitor will show reduced labeling by the probe in the inhibitor-treated samples compared to the control.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibitors of 17 beta-hydroxysteroid dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the development of 17beta-hydroxysteroid dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. genecards.org [genecards.org]
- 8. The Hydroxysteroid (17β) Dehydrogenase Family Gene HSD17B12 Is Involved in the Prostaglandin Synthesis Pathway, the Ovarian Function, and Regulation of Fertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 12. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 14. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. reactionbiology.com [reactionbiology.com]
- 20. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
Technical Support Center: Optimizing HSD17B13 Inhibitor Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HSD17B13 inhibitors in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for a novel HSD17B13 inhibitor in a cell-based assay?
A1: For a novel HSD17B13 inhibitor with unknown potency in a cellular context, a wide concentration range is recommended for initial experiments. A common starting point is a log-scale dilution series, for example, from 10 nM to 100 µM. If you have in vitro enzymatic assay data (e.g., IC50 or Ki), you can center your starting concentrations around the IC50 value. For the well-characterized inhibitor BI-3231, a recommended concentration for cellular use is up to 1 µM.[1]
Q2: Which cell lines are appropriate for testing HSD17B13 inhibitors?
A2: The choice of cell line is critical. Human hepatoma cell lines such as HepG2 and Huh7 are commonly used as they are of liver origin, and HSD17B13 is predominantly expressed in hepatocytes.[2][3] It is also possible to use HEK293 cells that are stably overexpressing human HSD17B13.[4] It is crucial to confirm HSD17B13 expression in your chosen cell line at the mRNA and protein level before initiating inhibitor studies.
Q3: How can I assess the toxicity of my HSD17B13 inhibitor?
A3: Cytotoxicity should be assessed in parallel with efficacy studies to ensure that the observed effects are not due to cell death. Common methods include colorimetric assays like the MTT assay, which measures mitochondrial activity, or luminescence-based assays like the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP.[4][5] These assays will help you determine the concentration range where the inhibitor is non-toxic.
Q4: What are some key downstream biomarkers to measure HSD17B13 target engagement and functional outcomes?
A4: HSD17B13 inhibition is expected to impact lipid metabolism. Key downstream biomarkers include the accumulation of intracellular lipid droplets, which can be visualized and quantified using Oil Red O staining.[6][7][8] Additionally, you can measure changes in the expression of proteins involved in lipogenesis, such as Sterol Regulatory Element-Binding Protein 1 (SREBP-1c) and Fatty Acid Synthase (FASn), via Western blot.[5][9][10]
Q5: My HSD17B13 inhibitor has poor solubility in aqueous media. How can I address this?
A5: Poor solubility is a common issue with small molecule inhibitors. Most inhibitors are dissolved in a stock solution of dimethyl sulfoxide (DMSO). For cell culture experiments, ensure the final concentration of DMSO in the media is low (typically ≤ 0.5%) to avoid solvent-induced toxicity. If solubility issues persist in the final culture medium, you can explore the use of solubilizing agents or different formulation strategies, though these should be carefully controlled for their own potential effects on the cells. For some compounds, heating and/or sonication can aid dissolution.[7]
Troubleshooting Guides
Problem 1: High Variability in Assay Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and ensure consistent volume in all wells. Allow plates to sit at room temperature for 15-20 minutes before placing in the incubator to ensure even cell distribution. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for experimental conditions as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inhibitor Precipitation | Visually inspect the media after adding the inhibitor for any signs of precipitation. If precipitation occurs, consider lowering the inhibitor concentration or using a different solvent/formulation. |
| Inconsistent Incubation Times | Ensure all plates are treated and processed with consistent timing. Stagger the addition of reagents if necessary to maintain uniform incubation periods. |
Problem 2: No or Weak Inhibitor Effect Observed
| Possible Cause | Troubleshooting Step |
| Low HSD17B13 Expression in Cell Line | Confirm HSD17B13 protein expression in your cell line using Western blot or qPCR. Consider using a cell line with higher endogenous expression or a stably overexpressing cell line. |
| Inhibitor Concentration Too Low | Perform a dose-response experiment with a wider and higher concentration range of the inhibitor. |
| Inhibitor Inactivity | Verify the identity and purity of your inhibitor. If possible, use a positive control inhibitor with known activity. Ensure proper storage of the inhibitor to prevent degradation. |
| Short Inhibitor Incubation Time | Increase the incubation time of the inhibitor with the cells. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal duration. |
| Assay Not Sensitive Enough | Optimize the assay protocol to increase the signal-to-noise ratio. Consider using a more sensitive detection method or a different downstream biomarker. |
Problem 3: High Background Signal in Assays
| Possible Cause | Troubleshooting Step |
| Media Components | Phenol red and serum in the culture medium can interfere with some colorimetric and fluorescent assays.[2] If possible, perform the final assay steps in serum-free and/or phenol red-free media. Always include a "media only" background control. |
| Non-specific Antibody Binding (Western Blot) | Block the membrane with an appropriate blocking agent (e.g., 5% non-fat milk or BSA in TBST). Optimize primary and secondary antibody concentrations. Include appropriate controls, such as secondary antibody only, to check for non-specific binding. |
| Autofluorescence of Cells or inhibitor | Include an "unstained cells" control in fluorescence-based assays. Check if the inhibitor itself is fluorescent at the excitation/emission wavelengths used. |
Quantitative Data Summary
Table 1: In Vitro Potency of Selected HSD17B13 Inhibitors
| Inhibitor | Target | Assay Type | IC50 / Ki | Reference |
| BI-3231 | Human HSD17B13 | Enzymatic | Ki = 0.7 ± 0.2 nM | [1] |
| BI-3231 | Human HSD17B13 | Cellular (HEK293) | IC50 = 11 ± 5 nM | [11] |
| BI-3231 | Mouse HSD17B13 | Enzymatic | IC50 = 13 nM | [12] |
| Compound 1 | Human HSD17B13 | Enzymatic (Estradiol) | IC50 = 1.4 ± 0.7 µM | [4] |
| Compound 1 | Human HSD17B13 | Enzymatic (Retinol) | IC50 = 2.4 ± 0.1 µM | [4] |
Experimental Protocols
Protocol 1: Determining Inhibitor Cytotoxicity using MTT Assay
This protocol is adapted for adherent cell lines like HepG2 and Huh7.
Materials:
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HepG2 or Huh7 cells
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Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well clear, flat-bottom tissue culture plates
-
HSD17B13 inhibitor stock solution (in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Ensure cell viability is >95%.
-
Seed 1 x 10^4 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2 to allow cells to attach.[13]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the HSD17B13 inhibitor in complete medium. A common approach is a 1:3 or 1:10 serial dilution.[13]
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different inhibitor concentrations. Include a "vehicle control" (medium with the same final concentration of DMSO as the highest inhibitor concentration) and a "no treatment" control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Protocol 2: Quantifying Intracellular Lipid Accumulation with Oil Red O Staining
Materials:
-
HepG2 or Huh7 cells
-
6-well or 24-well tissue culture plates
-
HSD17B13 inhibitor
-
Fatty acid solution (e.g., oleic acid/palmitic acid mixture) to induce lipid accumulation
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O working solution
-
Dye Extraction Solution (e.g., isopropanol)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in multi-well plates (e.g., 1.5 x 10^5 cells/well for a 6-well plate) and allow them to attach overnight.[6]
-
Treat cells with the HSD17B13 inhibitor at non-toxic concentrations for a desired period. Co-treatment with a fatty acid mixture can be used to induce steatosis.
-
-
Fixation and Staining:
-
Visualization and Quantification:
-
Wash the cells with water until the water runs clear.
-
Visualize and capture images of the stained lipid droplets using a microscope.
-
For quantification, add 100 µL of Dye Extraction Solution to each well of a 96-well plate (or a larger volume for larger plates and transfer to a 96-well plate).[15]
-
Incubate for 15-30 minutes on an orbital shaker to extract the dye.[15]
-
Read the absorbance of the extracted dye at 490-520 nm.[15]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Putative signaling pathways influenced by HSD17B13.
Caption: Experimental workflow for optimizing HSD17B13 inhibitor concentration.
References
- 1. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Lipid Accumulation in HepG2 Cells Is Attenuated by Strawberry Extract through AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Lipid Accumulation on HepG2 Cells Triggered by Palmitic and Linoleic Fatty Acids Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple, reliable and easily generalizable cell-based assay for screening potential drugs that inhibit lipid accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sterol Regulatory Element-binding Protein-1 (SREBP-1) Is Required to Regulate Glycogen Synthesis and Gluconeogenic Gene Expression in Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. eubopen.org [eubopen.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. static.igem.wiki [static.igem.wiki]
- 15. content.abcam.com [content.abcam.com]
Technical Support Center: HSD17B13 Enzymatic Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) enzymatic assays. The information is tailored for researchers, scientists, and drug development professionals to help navigate common challenges encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Enzyme and Substrate Issues
Question 1: I am not detecting any enzymatic activity with my purified HSD17B13. What are the possible causes?
Answer: Several factors could lead to a lack of HSD17B13 activity. Consider the following troubleshooting steps:
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Protein Integrity and Stability: HSD17B13 can be prone to instability. A protein-truncating splice variant (rs72613567:TA) results in an unstable protein with reduced enzymatic activity.[1][2] Ensure your protein expression and purification protocols are optimized to maintain protein integrity. The full-length protein is 300 amino acids long.[3][4]
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Cofactor Presence: HSD17B13 is an NAD⁺-dependent dehydrogenase.[3] Ensure that NAD⁺ is included in your assay buffer at an appropriate concentration. The binding of some inhibitors is also highly dependent on the presence of NAD⁺.[5][6]
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Substrate Choice and Concentration: While the endogenous substrate of HSD17B13 is still under investigation, several substrates have been identified for in vitro assays, including estradiol, leukotriene B₄ (LTB₄), and retinol.[4][5][7] If you are not observing activity with one substrate, consider trying another. Also, ensure your substrate concentration is appropriate for detection.
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Assay Conditions: Verify the pH and composition of your assay buffer. A commonly used buffer is 40 mM Tris (pH 7.4) supplemented with 0.01% BSA and 0.01% Tween 20.[3]
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Enzyme Concentration: The enzyme concentration in the assay is critical. Concentrations between 50-100 nM have been used successfully.[3]
Question 2: My HSD17B13 protein is aggregating during purification or storage. How can I prevent this?
Answer: HSD17B13 has a hydrophobic N-terminus which can lead to aggregation.[8] Truncation of the N-terminal hydrophobic residues has been attempted to improve solubility, but this can result in low protein yield.[9] Here are some strategies to mitigate aggregation:
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Detergents: Include mild non-ionic detergents like Triton X-100 in your buffers to help solubilize the protein.
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Glycerol: Adding glycerol (10-20%) to your storage buffer can help stabilize the protein and prevent aggregation during freeze-thaw cycles.
-
Purity: Ensure high purity of your protein preparation, as contaminants can sometimes promote aggregation. Size exclusion chromatography is a useful final purification step.[3]
Assay Performance and Data Interpretation
Question 3: I am observing high background signal in my NAD-Glo™ assay. What can I do to reduce it?
Answer: High background in a luminescence-based assay like NAD-Glo™ can obscure your signal. Here are some common causes and solutions:
-
Reagent Contamination: Ensure that your buffers and reagents are free of any contaminating NADH or enzymes that can reduce NAD⁺.
-
Autoluminescence of Compounds: If you are screening for inhibitors, some of your test compounds may be autofluorescent or autoluminescent. Run a control plate with compounds but without the enzyme to identify such interferences.
-
Incubation Times: Optimize the incubation time for the NAD(P)H-Glo™ detection reagent. A one-hour incubation at room temperature in the dark is a good starting point.[10]
Question 4: My results are inconsistent between experiments. How can I improve reproducibility?
Answer: Inconsistent results can be frustrating. Here are key areas to focus on for improving reproducibility:
-
Reagent Preparation: Prepare fresh reagents, especially substrates and cofactors, for each experiment. Avoid repeated freeze-thaw cycles of protein stocks.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for enzyme and compound additions. Use calibrated pipettes and appropriate techniques.
-
Plate Uniformity: Check for "edge effects" on your microplates. You can mitigate this by not using the outer wells or by ensuring proper sealing and incubation conditions.
-
Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for your assay.
Experimental Protocols & Data
HSD17B13 Biochemical Assay Protocol
This protocol is a generalized example based on published methods.[3][10]
-
Assay Buffer Preparation: Prepare an assay buffer consisting of 40 mM Tris (pH 7.4), 0.01% BSA, and 0.01% Tween 20.[3]
-
Reagent Preparation:
-
Prepare a stock solution of HSD17B13 enzyme.
-
Prepare stock solutions of your chosen substrate (e.g., β-estradiol) and the cofactor NAD⁺.
-
For inhibitor screening, prepare serial dilutions of your test compounds.
-
-
Assay Procedure (384-well plate format):
-
Add test compounds to the assay plate.
-
Add a substrate mix containing β-estradiol and NAD⁺.
-
Initiate the reaction by adding the purified HSD17B13 protein.
-
Incubate the reaction at room temperature for a set period (e.g., 2 hours).[10]
-
-
Detection (using NAD(P)H-Glo™):
-
Add the NAD(P)H-Glo™ detection reagent to each well.
-
Incubate in the dark at room temperature for 1 hour.[10]
-
Read the luminescence on a plate reader.
-
Quantitative Data Summary
Table 1: HSD17B13 Assay Parameters
| Parameter | Recommended Range/Value | Reference |
| Enzyme Concentration | 50 - 100 nM | [3] |
| Substrate Concentration | 10 - 50 µM | [3] |
| NAD⁺ Concentration | 12 - 500 µM | [9][10] |
| Buffer | 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20 | [3] |
| Incubation Time | 2 hours | [10] |
| Detection Method | NAD(P)H-Glo™, Mass Spectrometry | [3][10] |
Table 2: Substrate Options for HSD17B13 Assays
| Substrate | Notes | Reference |
| β-estradiol | A commonly used steroid substrate. | [5][7][11] |
| Leukotriene B₄ (LTB₄) | A bioactive lipid substrate. | [4][5][7] |
| Retinol | Used in cell-based assays to determine retinol dehydrogenase activity. | [4][11][12] |
Visual Guides
Experimental Workflow and Troubleshooting Logic
Caption: A flowchart for troubleshooting common HSD17B13 assay issues.
HSD17B13 Signaling Context
Caption: The role of HSD17B13 in the context of liver disease.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. A Protein-Truncating HSD17B13 Variant and Protection from Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enanta.com [enanta.com]
- 4. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. drughunter.com [drughunter.com]
- 12. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BI-3231 Negative Control Experiment Design
This technical support center provides researchers, scientists, and drug development professionals with guidance on designing and troubleshooting negative control experiments for the HSD17B13 inhibitor, BI-3231.
Frequently Asked Questions (FAQs)
Q1: What is the recommended negative control for BI-3231?
A1: The recommended negative control for BI-3231 is its structurally similar but inactive analog, BI-0955. BI-0955 is the methylated version of BI-3231 and has been shown to have no detectable activity against HSD17B13 in in vitro assays.[1][2] The use of a well-characterized, inactive analog is a critical component of a robust experimental design to ensure that the observed effects of BI-3231 are due to its on-target activity.
Q2: Why is a negative control experiment crucial when using BI-3231?
A2: A negative control experiment is essential to distinguish the specific, on-target effects of BI-3231 from any non-specific or off-target effects. By comparing the results of BI-3231 treatment with those of an inactive control like BI-0955, researchers can confidently attribute any observed biological changes to the inhibition of HSD17B13.
Q3: What is the mechanism of action for BI-3231?
A3: BI-3231 is a potent and selective inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13).[3][4] Its binding to HSD17B13 is dependent on the presence of the cofactor NAD+.[1][5] BI-3231 has been shown to reduce the accumulation of triglycerides in lipid droplets and restore lipid metabolism in cellular models.[3][6][7]
Q4: What is the recommended concentration range for BI-3231 in cellular assays?
A4: The recommended concentration for using BI-3231 in cellular experiments is up to 1 µM. However, the optimal concentration will depend on the specific cell type and experimental conditions. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background signal in both BI-3231 and BI-0955 treated cells. | 1. Non-specific binding of detection reagents. 2. Autofluorescence of cells or compounds. 3. Contamination of cell cultures. | 1. Optimize blocking steps and antibody concentrations. 2. Include an "unstained" or "no primary antibody" control. Use appropriate fluorescence filters. 3. Perform mycoplasma testing and ensure aseptic techniques. |
| No significant difference between BI-3231 and BI-0955 treatment. | 1. The chosen readout is not sensitive to HSD17B13 inhibition. 2. Sub-optimal concentration of BI-3231 used. 3. Low expression of HSD17B13 in the cell model. 4. Incorrect NAD+ concentration in the assay buffer. | 1. Ensure the selected assay is a downstream indicator of HSD17B13 activity (e.g., lipid accumulation). 2. Perform a dose-response curve to determine the EC50 of BI-3231 in your system. 3. Confirm HSD17B13 expression levels via qPCR or Western blot. 4. Ensure the assay buffer contains an adequate concentration of NAD+, as BI-3231's binding is NAD+-dependent.[1][5] |
| Variability between replicate experiments. | 1. Inconsistent cell seeding density. 2. Inconsistent compound treatment time or concentration. 3. Variations in assay reagents or conditions. | 1. Ensure uniform cell seeding across all wells and plates. 2. Use calibrated pipettes and be precise with incubation times. 3. Prepare fresh reagents and ensure consistent temperature and incubation conditions. |
Experimental Protocol: Cellular Lipid Accumulation Assay
This protocol provides a detailed methodology for a negative control experiment to assess the effect of BI-3231 on lipid accumulation in a cellular model.
1. Cell Culture and Seeding:
-
Culture hepatocytes (e.g., HepG2) in appropriate media.
-
Seed cells in a 96-well plate at a density of 10,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Preparation:
-
Prepare stock solutions of BI-3231 and the negative control, BI-0955, in DMSO.
-
Prepare a dilution series of both compounds in culture media to achieve final concentrations ranging from 1 nM to 1 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
3. Treatment:
-
Remove the culture media from the cells.
-
Add the media containing the different concentrations of BI-3231, BI-0955, or vehicle control (media with DMSO).
-
Incubate for 24-48 hours.
4. Lipid Staining:
-
Remove the treatment media and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash the cells with PBS.
-
Stain the cells with a fluorescent lipid stain (e.g., Nile Red or BODIPY 493/503) according to the manufacturer's protocol.
5. Imaging and Analysis:
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the fluorescence intensity per cell to measure lipid accumulation.
6. Data Presentation:
Table 1: Example Data for Lipid Accumulation Assay
| Treatment | Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| Vehicle (DMSO) | - | 1500 | 120 |
| BI-3231 | 0.01 | 1350 | 110 |
| BI-3231 | 0.1 | 900 | 95 |
| BI-3231 | 1 | 600 | 70 |
| BI-0955 | 0.01 | 1480 | 115 |
| BI-0955 | 0.1 | 1510 | 125 |
| BI-0955 | 1 | 1495 | 118 |
Visualizations
Caption: Experimental workflow for a BI-3231 negative control experiment.
Caption: BI-3231 mechanism of action and the role of the negative control.
References
- 1. Standardization of Negative Controls in Diagnostic Immunohistochemistry: Recommendations From the International Ad Hoc Expert Panel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. greenlight.guru [greenlight.guru]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bosterbio.com [bosterbio.com]
- 5. pharmalex.com [pharmalex.com]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Interpreting unexpected results with HSD17B13 inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HSD17B13 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of HSD17B13 inhibition in an in vitro hepatocyte model?
A1: Inhibition of HSD17B13 is expected to reduce the accumulation of triglycerides within lipid droplets in hepatocytes, particularly under lipotoxic conditions induced by agents like palmitic acid.[1] This is based on the understanding that HSD17B13 is a lipid droplet-associated protein, and its overexpression leads to an increase in the number and size of lipid droplets.[2] Mechanistically, effective inhibition should also lead to improvements in hepatocyte proliferation and lipid homeostasis, along with an increase in mitochondrial respiratory function.
Q2: Why are the results from mouse models (knockout/knockdown) inconsistent with human genetic data for HSD17B13?
A2: This is a critical and frequently encountered question in HSD17B13 research. Human genetic studies strongly indicate that loss-of-function variants of HSD17B13 are protective against non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and other chronic liver diseases.[3] However, results in murine knockout or knockdown models have been conflicting. Some studies have shown no protective effect against liver injury, while others have reported increased liver steatosis and inflammation, or only modest, context-dependent effects on fibrosis.[4][5][6][7]
Potential reasons for this discrepancy include:
-
Species-specific differences in function: There may be a disconnect between the biological function of HSD17B13 in mice and humans.[6][7]
-
Developmental compensation: Traditional gene knockout models might trigger compensatory mechanisms during development that mask the true effect of HSD17B13 loss in adulthood.[5]
-
Diet and model-specific effects: The impact of HSD17B13 loss in mice appears to be highly dependent on the specific diet and disease induction model used.[6][7]
Q3: What is the mechanism of action for the well-characterized HSD17B13 inhibitor, BI-3231?
A3: BI-3231 is a potent and selective inhibitor of HSD17B13.[8] Its mechanism of action is dependent on the presence of NAD+.[1][9] Thermal shift assays have confirmed that BI-3231 only binds to and stabilizes the HSD17B13 protein when NAD+ is present.[1][9] Further kinetic analysis has revealed an uncompetitive mode of inhibition with respect to NAD+.[1]
Troubleshooting Guide
Problem 1: No or low potency of my HSD17B13 inhibitor observed in an enzymatic assay.
| Possible Cause | Troubleshooting Step |
| Substrate Bias | The inhibitory activity of your compound may be dependent on the substrate used in the assay. It is recommended to test for inhibition using multiple known substrates of HSD17B13, such as estradiol, retinol, and leukotriene B4 (LTB4), to rule out substrate bias.[9][10] |
| Incorrect Cofactor Concentration | The binding of some inhibitors, like BI-3231, is dependent on the presence of the cofactor NAD+.[1][9] Ensure that NAD+ is included in your assay buffer at an appropriate concentration. The reported Km of NAD+ for human HSD17B13 is approximately 1.4 mM.[9][10] |
| Poor Compound Solubility | Your inhibitor may be precipitating out of the assay solution. Check the aqueous solubility of your compound and consider using a solubilizing agent like DMSO, ensuring the final concentration does not inhibit the enzyme. |
| Enzyme Inactivity | The recombinant HSD17B13 enzyme may be inactive. Verify the activity of your enzyme stock using a known substrate and positive control inhibitor. |
Problem 2: My HSD17B13 inhibitor is potent in the enzymatic assay but shows no activity in a cell-based assay.
| Possible Cause | Troubleshooting Step |
| Low Cell Permeability | The compound may not be effectively crossing the cell membrane to reach its intracellular target. Highly polar compounds are particularly prone to this issue.[11] Consider performing a cellular thermal shift assay (CETSA) to confirm target engagement within the cell. |
| Compound Efflux | The inhibitor may be actively transported out of the cells by efflux pumps. This can be investigated using cell lines that overexpress specific efflux transporters. |
| Metabolic Instability | The compound may be rapidly metabolized by the cells into an inactive form. Assess the metabolic stability of your inhibitor in hepatocytes or liver microsomes.[8] |
| Off-target Effects Masking On-target Activity | The inhibitor may have off-target effects that counteract its intended action on HSD17B13. A thorough selectivity profiling against other HSD17B family members and a broader panel of cellular targets is recommended.[1][9] |
Problem 3: Unexpected increase in lipid accumulation after HSD17B13 knockdown or inhibition.
| Possible Cause | Troubleshooting Step |
| Feedback Mechanisms | Inhibition of HSD17B13 could trigger compensatory feedback loops that upregulate lipogenic pathways. For example, HSD17B13 is known to be involved in a positive feedback loop with SREBP-1c, a key regulator of lipogenesis.[2] Analyze the expression of key lipogenic genes to investigate this possibility. |
| Off-target Effects | If using a small molecule inhibitor, it may have off-target effects on other proteins involved in lipid metabolism. Confirm the phenotype with a different inhibitor or an orthogonal method like siRNA-mediated knockdown. |
| Cellular Model Specifics | The specific cell line and culture conditions can influence the outcome. Ensure your model is appropriate and well-characterized for studying lipid metabolism. |
Data Presentation
Table 1: In Vitro Potency of HSD17B13 Inhibitor BI-3231
| Target | Assay Type | IC50 | Ki |
| Human HSD17B13 | Enzymatic | 1 nM[8] | Single-digit nM[9] |
| Mouse HSD17B13 | Enzymatic | 13 nM[8] | Single-digit nM[9] |
| Human HSD17B13 | Cellular | Double-digit nM[9] | N/A |
N/A: Not Applicable
Experimental Protocols
1. HSD17B13 Enzymatic Activity Assay (Luminescence-based)
This protocol is adapted from methods used in the discovery of HSD17B13 inhibitors.[12]
-
Principle: The enzymatic activity of HSD17B13 is measured by the production of NADH, which is detected using a coupled-enzyme luminescence assay (e.g., NAD-Glo™ assay).
-
Materials:
-
Recombinant human HSD17B13
-
Substrate (e.g., β-estradiol, LTB4)
-
Cofactor: NAD+
-
Test inhibitor
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20
-
NAD-Glo™ Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In the assay plate, add the assay buffer, recombinant HSD17B13 (final concentration 50-100 nM), and the test inhibitor.
-
Initiate the reaction by adding the substrate (e.g., 10-50 µM β-estradiol) and NAD+.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and detect NADH production by adding the NAD-Glo™ reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values from the dose-response curves.
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This is a generalized protocol for CETSA, which can be adapted for HSD17B13.[13][14][15]
-
Principle: Ligand binding to a target protein can increase its thermal stability. CETSA measures the amount of soluble protein remaining after heating cells at various temperatures. An increase in the melting temperature of HSD17B13 in the presence of an inhibitor indicates target engagement.
-
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Test inhibitor
-
Cell lysis buffer with protease inhibitors
-
Antibody against HSD17B13 for Western blotting or ELISA
-
-
Procedure:
-
Treat cultured hepatocytes with the test inhibitor or vehicle (DMSO) for a specified time (e.g., 1-4 hours).
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3-5 minutes) using a thermal cycler.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-aggregated proteins) from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble HSD17B13 in the supernatant by Western blotting or ELISA using an anti-HSD17B13 antibody.
-
Plot the amount of soluble HSD17B13 as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Visualizations
Caption: HSD17B13 signaling pathway in hepatocytes and interaction with hepatic stellate cells.
Caption: Troubleshooting workflow for unexpected results with HSD17B13 inhibitors.
References
- 1. opnme.com [opnme.com]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. enanta.com [enanta.com]
- 13. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HSD17B13 Inhibitor Screening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the screening and development of inhibitors for 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13).
Troubleshooting Guides
This section addresses common issues encountered during HSD17B13 inhibitor screening assays in a question-and-answer format.
Issue 1: High Background Signal or False Positives in Primary Screen
-
Question: My high-throughput screen (HTS) for HSD17B13 inhibitors is showing a high hit rate, with many compounds appearing active. How can I identify and eliminate false positives?
-
Answer: High background signal or a high rate of apparent hits in HTS can stem from several sources. A primary cause is compound interference with the assay technology itself, rather than true inhibition of HSD17B13.[1]
-
Compound Auto-fluorescence or Quenching: If you are using a fluorescence-based assay, test compounds may possess intrinsic fluorescence at the excitation and emission wavelengths of your assay, leading to a false positive signal. Conversely, they may quench the fluorescent signal, mimicking inhibition.
-
Luciferase Inhibition: For luminescence-based assays, such as those detecting NADH production, compounds can directly inhibit the luciferase reporter enzyme, a common cause of false positives.[1]
-
Compound Aggregation: At the concentrations used in HTS, some compounds can form aggregates that sequester the enzyme or substrate, leading to non-specific inhibition.[1]
Troubleshooting Steps:
-
Counter-Screening: Perform a counter-screen without HSD17B13 to identify compounds that interfere with the assay components.
-
Orthogonal Assays: Confirm hits using a different assay modality. For example, if your primary screen is luminescence-based, validate hits with a mass spectrometry-based assay that directly measures substrate-to-product conversion.[2]
-
Detergent Addition: Including a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer can help to disrupt compound aggregates.[1]
-
Dose-Response Curves: Genuine inhibitors will typically exhibit a sigmoidal dose-response curve. Run promising hits through a dose-response confirmation to verify their activity.
-
Issue 2: Poor Assay Performance (Low Z'-factor, High Variability)
-
Question: My HTS assay for HSD17B13 has a low Z'-factor and high well-to-well variability. What are the likely causes and how can I improve assay performance?
-
Answer: A low Z'-factor (typically < 0.5) indicates that the assay window between positive and negative controls is not large enough to reliably distinguish hits from noise. High variability further compromises data quality.
Potential Causes and Solutions:
-
Sub-optimal Reagent Concentrations:
-
Enzyme Concentration: Ensure you are using an enzyme concentration that results in a robust signal within the linear range of the assay.
-
Substrate and NAD+ Concentration: The concentrations of substrate (e.g., estradiol, retinol, LTB4) and the cofactor NAD+ should be carefully optimized. Typically, these are kept at or near their Michaelis constant (Km) values to ensure sensitivity to competitive inhibitors.
-
-
Reagent Instability:
-
Enzyme Stability: HSD17B13, like many enzymes, can be unstable. Ensure proper storage and handling. Consider adding stabilizing agents like BSA (e.g., 0.01%) to the assay buffer.[2]
-
Substrate/Cofactor Degradation: Prepare fresh substrate and NAD+ solutions for each experiment.
-
-
Inconsistent Dispensing: Inaccurate or imprecise liquid handling is a major source of variability in HTS. Regularly calibrate and maintain automated liquid handlers.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and lead to "edge effects." Using plates with lids, maintaining proper humidity, and excluding data from the outermost wells can mitigate this.
-
Issue 3: Difficulty in Confirming Hits in Cell-Based Assays
-
Question: I have identified several potent inhibitors in my biochemical assay, but they show no activity in my cell-based HSD17B13 assay. What could be the reason for this discrepancy?
-
Answer: A lack of correlation between biochemical and cell-based assay results is a common challenge in drug discovery.
Possible Explanations:
-
Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach the intracellularly located HSD17B13.
-
Compound Efflux: The compound may be actively transported out of the cell by efflux pumps.
-
Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.
-
High Protein Binding: The compound may bind extensively to proteins in the cell culture medium or intracellularly, reducing the free concentration available to inhibit HSD17B13.
Troubleshooting and Next Steps:
-
Assess Physicochemical Properties: Analyze the compound's properties (e.g., lipophilicity, molecular weight) to predict its permeability.
-
Metabolic Stability Assays: Incubate the compound with liver microsomes or hepatocytes to assess its metabolic stability.
-
Permeability Assays: Use in vitro models like Caco-2 or PAMPA assays to directly measure cell permeability.
-
Modify Assay Conditions: For initial validation, consider using cell lysates or permeabilized cells to bypass the cell membrane barrier.
-
Frequently Asked Questions (FAQs)
1. What are the most common substrates used for HSD17B13 inhibitor screening?
The physiological substrate of HSD17B13 is still a subject of research. However, several surrogate substrates are commonly used in screening assays. These include:
-
Estradiol: A steroid substrate.
-
Leukotriene B4 (LTB4): A lipid mediator.[3]
-
Retinol: HSD17B13 has been shown to have retinol dehydrogenase activity.[4]
It is important to note that screening with different substrates may identify inhibitors with different binding modes.[3]
2. What types of assays are typically used for HSD17B13 inhibitor screening?
Commonly employed assay formats include:
-
Luminescence-Based Assays: These assays, such as the NAD-Glo™ assay, detect the production of NADH, a product of the HSD17B13-catalyzed reaction.[2] This format is well-suited for HTS due to its sensitivity and simplicity.
-
Mass Spectrometry (MS)-Based Assays: Techniques like RapidFire MS directly measure the conversion of the substrate to its product, providing a direct and often more accurate assessment of enzyme activity.[2] This is frequently used for hit confirmation and characterization.
-
Fluorescence-Based Assays: While less common for HSD17B13 specifically, fluorescence polarization or FRET-based assays can be developed for dehydrogenases.
3. What is the role of NAD+ in HSD17B13 assays?
HSD17B13 is an NAD+-dependent oxidoreductase, meaning it requires NAD+ as a cofactor to catalyze the oxidation of its substrates.[5] The concentration of NAD+ in the assay is a critical parameter that can influence the apparent potency of inhibitors, particularly those that are competitive with the cofactor.
4. What are the key signaling pathways involving HSD17B13?
HSD17B13 has been implicated in several signaling pathways related to liver disease:
-
Lipid Metabolism: HSD17B13 expression is linked to pathways involved in fat digestion and absorption and the regulation of lipolysis.[6]
-
Inflammation: Overexpression of HSD17B13 has been shown to influence inflammatory pathways, including the NF-κB and MAPK signaling pathways.[6]
-
Pyrimidine Catabolism: Recent studies suggest that the protective effects of HSD17B13 loss-of-function may be mediated through the inhibition of pyrimidine catabolism.[7]
Data Presentation
Table 1: Comparison of Common Assay Formats for HSD17B13 Inhibitor Screening
| Assay Format | Principle | Throughput | Common Issues |
| Luminescence (NADH Detection) | Measures the production of NADH via a coupled luciferase reaction. | High | Luciferase inhibition by test compounds, leading to false positives. |
| Mass Spectrometry (Substrate/Product Detection) | Directly quantifies the substrate and product molecules based on their mass-to-charge ratio. | Medium to High | Higher cost and more complex instrumentation compared to plate reader-based assays. |
| Cell-Based (Retinol Dehydrogenase Activity) | Measures the conversion of retinol to retinaldehyde in cells overexpressing HSD17B13. | Low to Medium | Compound permeability, metabolism, and cytotoxicity can affect results. |
Experimental Protocols
Protocol 1: Luminescence-Based HSD17B13 Activity Assay
This protocol is adapted for a 384-well plate format suitable for HTS.
-
Reagent Preparation:
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 0.01% BSA, 0.01% Tween-20.
-
HSD17B13 Enzyme: Dilute recombinant human HSD17B13 in assay buffer to the desired final concentration (e.g., 50-100 nM).[2]
-
Substrate/Cofactor Mix: Prepare a solution of the chosen substrate (e.g., 10-50 µM estradiol or LTB4) and NAD+ (e.g., 50 µM) in assay buffer.[2]
-
Test Compounds: Serially dilute test compounds in DMSO.
-
-
Assay Procedure:
-
Dispense a small volume (e.g., 100 nL) of test compound solution or DMSO (for controls) into the wells of a 384-well plate.
-
Add 10 µL of the HSD17B13 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 10 µL of the substrate/cofactor mix to each well.
-
Incubate the reaction for 60 minutes at 37°C.
-
Stop the reaction and detect NADH production by adding 20 µL of a commercial NADH detection reagent (e.g., NAD-Glo™) according to the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature to allow the luminescence signal to develop.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to positive (no inhibition, DMSO only) and negative (full inhibition) controls.
-
Calculate the percent inhibition for each compound.
-
For confirmed hits, determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Protocol 2: Cell-Based Retinol Dehydrogenase Activity Assay
This protocol is designed to assess inhibitor activity in a more physiologically relevant context.
-
Cell Culture and Transfection:
-
Culture HEK293 or HepG2 cells in appropriate media.
-
Transfect the cells with a plasmid expressing human HSD17B13 or an empty vector control.
-
-
Inhibitor Treatment and Substrate Addition:
-
24 hours post-transfection, replace the medium with fresh medium containing the desired concentrations of the test inhibitor or DMSO.
-
Pre-incubate with the inhibitor for 1-2 hours.
-
Add all-trans-retinol (e.g., 5 µM) to the medium and incubate for 6-8 hours.[4]
-
-
Retinoid Extraction and Analysis:
-
Harvest the cells and lyse them.
-
Extract the retinoids from the cell lysate using a suitable organic solvent (e.g., hexane).
-
Dry the organic phase and resuspend the retinoid extract in a mobile phase compatible with HPLC.
-
Separate and quantify retinaldehyde and retinoic acid using reverse-phase HPLC with UV detection.
-
-
Data Analysis:
-
Normalize the amount of retinaldehyde produced to the total protein concentration in each sample.
-
Calculate the percent inhibition of retinol dehydrogenase activity for each inhibitor concentration relative to the DMSO control.
-
Visualizations
Caption: Signaling pathways involving HSD17B13 in liver disease.
Caption: Experimental workflow for HSD17B13 inhibitor screening.
References
- 1. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enanta.com [enanta.com]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pnas.org [pnas.org]
Validation & Comparative
A Comparative Guide to the Potency and Selectivity of HSD17B13 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. This guide provides an objective comparison of the potency and selectivity of key HSD17B13 inhibitors based on available experimental data. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key assays.
Inhibitor Potency and Selectivity Comparison
The following tables summarize the in vitro potency and selectivity of several notable HSD17B13 inhibitors. Potency is primarily represented by the half-maximal inhibitory concentration (IC50), indicating the concentration of an inhibitor required to reduce the activity of the enzyme by half. Selectivity is demonstrated by comparing the IC50 value for HSD17B13 to that of closely related enzymes, such as HSD17B11.
| Inhibitor | Target | IC50 (nM) | Assay Type | Substrate | Source |
| BI-3231 | human HSD17B13 | 1 | Enzymatic | Estradiol | [1] |
| mouse HSD17B13 | 13 | Enzymatic | Estradiol | [2] | |
| Compound 32 | human HSD17B13 | 2.5 | Not Specified | Not Specified | [3] |
| EP-036332 | human HSD17B13 | 14 | In Vitro | Not Specified | [4] |
| mouse HSD17B13 | 2.5 | In Vitro | Not Specified | [4] | |
| EP-040081 | human HSD17B13 | 79 | In Vitro | Not Specified | [4] |
| mouse HSD17B13 | 74 | In Vitro | Not Specified | [4] |
Table 1: Potency of HSD17B13 Inhibitors. This table outlines the IC50 values of various inhibitors against human and mouse HSD17B13.
| Inhibitor | Selectivity Target | IC50 (nM) | Selectivity Fold | Source |
| BI-3231 | HSD17B11 | >10,000 | >10,000 | [1] |
| EP-036332 | HSD17B11 | >7,000 | >500 | [4] |
| EP-040081 | HSD17B11 | >1,265 | >16 | [4] |
Table 2: Selectivity of HSD17B13 Inhibitors. This table highlights the selectivity of inhibitors for HSD17B13 over the closely related HSD17B11 enzyme.
Chemical Structures
A visual comparison of the chemical structures of the inhibitors is provided below.
BI-3231 [5] Chemical Formula: C16H14F2N4O3S Molecular Weight: 380.37 g/mol
(Note: Publicly available chemical structures for Compound 32 and EP-036332 were not identified in the search.)
HSD17B13 Signaling and Experimental Workflow
To understand the context of HSD17B13 inhibition, the following diagrams illustrate its role in liver disease and a typical experimental workflow for evaluating inhibitors.
Figure 1: HSD17B13 Signaling in NASH. This diagram illustrates the upstream regulation and downstream effects of HSD17B13 in the context of nonalcoholic steatohepatitis.
Figure 2: HSD17B13 Inhibitor Testing Workflow. A generalized workflow for determining the potency of HSD17B13 inhibitors using in vitro enzymatic assays.
Experimental Protocols
Recombinant HSD17B13 Enzymatic Assay (RapidFire Mass Spectrometry)
This protocol is a generalized representation for determining inhibitor potency by directly measuring substrate to product conversion.
a. Materials and Reagents:
-
Recombinant human HSD17B13 enzyme
-
HSD17B13 inhibitor compounds
-
Substrate: Leukotriene B4 or Estradiol
-
Cofactor: NAD+
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[6]
-
96-well or 384-well assay plates
-
Agilent RapidFire High-Throughput Mass Spectrometry System
b. Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In the wells of the assay plate, add the assay buffer.
-
Add the inhibitor dilutions to the appropriate wells.
-
Add the recombinant HSD17B13 enzyme to all wells (final concentration typically 50-100 nM)[6].
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a mixture of the substrate (e.g., 10-50 µM Leukotriene B4) and NAD+[6].
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding a suitable quenching solution (e.g., acetonitrile with an internal standard).
-
Analyze the samples using the RapidFire/MS system to determine the ratio of substrate to product.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistical equation.
HSD17B13 Enzymatic Assay (NADH-Glo™ Detection)
This protocol outlines a common method for assessing HSD17B13 activity by measuring the production of NADH.
a. Materials and Reagents:
-
Recombinant human HSD17B13 enzyme
-
HSD17B13 inhibitor compounds
-
Substrate: Estradiol or other suitable substrate
-
Cofactor: NAD+
-
Assay Buffer (as described above)
-
NAD/NADH-Glo™ Assay Kit (Promega)
-
White, opaque 96-well or 384-well assay plates suitable for luminescence measurements
b. Procedure:
-
Follow steps 1-7 from the RapidFire MS protocol to set up and run the enzymatic reaction.
-
After the incubation period, add an equal volume of the reconstituted NAD/NADH-Glo™ Detection Reagent to each well. This reagent contains a reductase, a proluciferin reductase substrate, and luciferase. The reductase converts the proluciferin substrate to luciferin in the presence of NADH.
-
Mix the plate gently on a plate shaker for 1-2 minutes.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize[7][8].
-
Measure the luminescence using a plate reader. The light signal is proportional to the amount of NADH produced.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistical equation.
Conclusion
The landscape of HSD17B13 inhibitors is rapidly evolving, with several potent and selective compounds emerging from drug discovery efforts. BI-3231 stands out as a well-characterized chemical probe with high potency and excellent selectivity. Newer compounds, such as "compound 32" and those from the EP-xxxxxx series, also demonstrate significant promise. The choice of inhibitor for research or therapeutic development will depend on a variety of factors, including the specific application, desired pharmacokinetic properties, and the balance between potency and selectivity. The experimental protocols provided herein offer a foundation for the in vitro characterization of novel HSD17B13 inhibitors.
References
- 1. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 5. medkoo.com [medkoo.com]
- 6. enanta.com [enanta.com]
- 7. static.igem.org [static.igem.org]
- 8. promega.com [promega.com]
Unmasking the Selectivity of HSD17B13 Inhibitors: A Comparative Guide for Researchers
A deep dive into the cross-reactivity profiles of emerging HSD17B13 inhibitors reveals a promising landscape of selective compounds for the treatment of liver diseases. This guide provides a comparative analysis of publicly available data on the selectivity of key HSD17B13 inhibitors, supported by experimental details and visual workflows to aid researchers in drug development.
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. As pharmaceutical companies advance a pipeline of small molecule inhibitors against this enzyme, a critical aspect for their therapeutic success lies in their selectivity. High selectivity is paramount to minimize off-target effects, given the structural similarities within the hydroxysteroid dehydrogenase (HSD) superfamily. This guide offers a comparative overview of the cross-reactivity of prominent HSD17B13 inhibitors based on available data.
Comparative Selectivity Profile of HSD17B13 Inhibitors
The development of potent and selective HSD17B13 inhibitors is a key focus for several pharmaceutical companies. Analysis of published data and patent literature provides insights into the selectivity of these compounds against other HSD isoforms. Below is a summary of the inhibitory potency (IC50) of various compounds against HSD17B13 and their cross-reactivity with other HSDs.
| Inhibitor | Company | HSD17B13 IC50 (µM) | HSD17B1 IC50 (µM) | HSD17B4 IC50 (µM) | HSD17B9 IC50 (µM) | HSD17B11 IC50 (µM) |
| BI-3231 | Boehringer Ingelheim | 0.001 (human), 0.013 (mouse)[1] | - | - | - | >10[2][3] |
| Compound 32 | - | 0.0025 | - | - | - | - |
| AstraZeneca Cmpd 1 | AstraZeneca | 0.036 | - | 31.5[4] | >50[4] | - |
| AstraZeneca Cmpd 2 | AstraZeneca | 0.053 | - | 14.6[5] | - | - |
| AstraZeneca Cmpd 3 | AstraZeneca | 0.044 | - | >50[5] | - | - |
| Enanta Cmpd | Enanta Pharmaceuticals | <0.1 | - | - | - | - |
| INI-678 | Inipharm | Low nM | >100-fold selective | - | - | - |
Note: This table is compiled from publicly available data and may not be exhaustive. The specific assay conditions under which these values were determined can influence the results. "-" indicates data not publicly available.
BI-3231, a well-characterized chemical probe from Boehringer Ingelheim, demonstrates high potency for human HSD17B13 with an IC50 of 1 nM and exhibits excellent selectivity against the closely related isoform HSD17B11 (IC50 > 10 µM)[2][3]. Another potent inhibitor, Compound 32, has a reported IC50 of 2.5 nM for HSD17B13.
Recent patent filings from AstraZeneca have disclosed several potent HSD17B13 inhibitors. One exemplified compound shows an IC50 of 0.036 µM for HSD17B13 with significant selectivity against HSD17B4 (IC50 = 31.5 µM) and HSD17B9 (IC50 > 50 µM)[4]. Other compounds from AstraZeneca also display high potency for HSD17B13 and varying degrees of selectivity against HSD17B4[5].
Enanta Pharmaceuticals has also patented HSD17B13 inhibitors with IC50 values in the sub-micromolar range. Inipharm's inhibitor, INI-678, is reported to have low nanomolar potency and is over 100-fold selective against other tested members of the HSD17B family.
Experimental Methodologies for Assessing Cross-Reactivity
The determination of inhibitor selectivity is reliant on robust and well-defined experimental protocols. The primary methods employed for assessing the cross-reactivity of HSD17B13 inhibitors include enzymatic assays with detection by mass spectrometry or luminescence.
General Protocol for In Vitro HSD Enzyme Inhibition Assay
A common approach to evaluate the inhibitory activity of compounds against various HSD isoforms involves incubating the recombinant human enzyme with a specific substrate and the co-factor NAD+. The formation of the product is then monitored to determine the rate of reaction and the extent of inhibition.
Materials:
-
Recombinant human HSD enzymes (e.g., HSD17B13, HSD17B1, HSD17B4, etc.)
-
Substrates (e.g., Estradiol, Leukotriene B4, Retinol)
-
Co-factor (NAD+)
-
Test inhibitors
-
Assay buffer (e.g., Tris-HCl with BSA and Tween-20)
-
Detection system (LC-MS/MS or luminescence-based plate reader)
Procedure:
-
Enzyme Preparation: Dilute the recombinant HSD enzyme to the desired concentration in the assay buffer.
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.
-
Reaction Mixture: In a microplate, combine the enzyme, assay buffer, and the test inhibitor at various concentrations.
-
Initiation of Reaction: Add the substrate and NAD+ to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.
-
Termination of Reaction: Stop the reaction, typically by adding a quenching solution (e.g., acetonitrile).
-
Detection:
-
LC-MS/MS: Analyze the reaction mixture using a liquid chromatography-tandem mass spectrometry system to quantify the amount of product formed. This method offers high sensitivity and specificity.
-
NADH-Glo Luminescence Assay: In this coupled-enzyme system, the amount of NADH produced is measured through a luminescent signal, which is inversely proportional to the HSD enzyme activity.
-
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the Experimental Workflow
To provide a clearer understanding of the process for evaluating inhibitor selectivity, the following diagrams illustrate the key steps.
Figure 1. A simplified workflow for determining the IC50 of an HSD17B13 inhibitor.
Figure 2. The enzymatic reaction catalyzed by HSD17B13 and the mechanism of inhibition.
The development of highly selective HSD17B13 inhibitors is a promising strategy for the treatment of chronic liver diseases. The data presented in this guide, compiled from various public sources, highlights the significant progress made in achieving this goal. Continued research and detailed characterization of the cross-reactivity profiles of these inhibitors will be crucial for their successful clinical translation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]
- 4. Astrazeneca patents new 17-β-HSD 13 inhibitors for liver disorders | BioWorld [bioworld.com]
- 5. New 17β-HSD13 inhibitors disclosed in Astrazeneca patents | BioWorld [bioworld.com]
Replicating Published Findings with HSD17B13 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The enzyme 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) has emerged as a promising therapeutic target for nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies, including fibrosis and cirrhosis.[1][2][3][4] This has spurred the development of various inhibitory modalities targeting HSD17B13. This guide provides a comparative overview of published findings on prominent HSD17B13 inhibitors, focusing on the available data to aid in the replication and extension of these studies.
Comparative Efficacy of HSD17B13 Inhibitors
The landscape of HSD17B13 inhibitors includes small molecules and RNA interference (RNAi) therapeutics. While direct head-to-head comparative studies are scarce in the published literature, this section summarizes the available quantitative data for individual agents.
Small Molecule Inhibitors
Small molecule inhibitors offer the potential for oral administration and are being actively pursued by several pharmaceutical companies.
| Inhibitor | Developer | Type | Target | Potency (IC50) | Key Findings |
| BI-3231 | Boehringer Ingelheim | Small Molecule | HSD17B13 | hHSD17B13: 1 nM, mHSD17B13: 13 nM[5] | Potent and selective inhibitor. Reduces triglyceride accumulation in cellular models of lipotoxicity.[6][7] |
| INI-822 | Inipharm | Small Molecule | HSD17B13 | Low nM potency[1] | Orally bioavailable. Phase 1 clinical trials initiated.[8] In preclinical models, it demonstrated improvements in markers of liver homeostasis.[9] |
| EP-036332 | Enanta Pharmaceuticals | Small Molecule | HSD17B13 | hHSD17B13: 14 nM, mHSD17B13: 2.5 nM[3] | Hepatoprotective in mouse models of liver injury.[10][11] |
| EP-040081 | Enanta Pharmaceuticals | Small Molecule | HSD17B13 | hHSD17B13: 79 nM, mHSD17B13: 74 nM[3] | Demonstrated anti-inflammatory effects in a mouse model of autoimmune hepatitis.[12] |
| AZD7503 (ION455) | AstraZeneca/Ionis | Antisense Oligonucleotide | HSD17B13 mRNA | Not Applicable | Phase 1 clinical trial completed, but development discontinued due to portfolio prioritization.[13][14][15] |
RNAi Therapeutics
RNAi therapeutics aim to reduce the expression of HSD17B13 by targeting its messenger RNA (mRNA).
| Therapeutic | Developer | Type | Target | Efficacy | Key Findings |
| ARO-HSD (ALN-HSD, rapirosiran) | Arrowhead/GSK, Alnylam/Regeneron | RNAi (siRNA) | HSD17B13 mRNA | Dose-dependent reduction in hepatic HSD17B13 mRNA (up to 93.4% at 200 mg)[11] | Phase 1/2 studies showed robust target knockdown and reductions in liver enzymes (ALT and AST).[5] A Phase 2 study has been initiated.[13] |
Experimental Protocols
Detailed replication of published findings requires precise methodological information. This section outlines the available details for key experimental approaches used in the evaluation of HSD17B13 inhibitors.
In Vitro Enzyme Inhibition Assay (Example with BI-3231)
This protocol is based on the high-throughput screening method used for the discovery of BI-3231.[16]
Objective: To determine the in vitro potency of a compound to inhibit HSD17B13 enzymatic activity.
Materials:
-
Purified human HSD17B13 enzyme
-
Substrate: β-estradiol or Leukotriene B4 (LTB4)[16]
-
Cofactor: NAD+[16]
-
Assay Buffer: e.g., 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[17]
-
Test compounds
-
Detection method: Mass spectrometry to detect product formation or a coupled-enzyme luminescence assay to detect NADH production (e.g., NAD-Glo).[17][18]
Procedure:
-
Prepare a reaction mixture containing the assay buffer, HSD17B13 enzyme (e.g., 50-100 nM), and the substrate (e.g., 10-50 µM).[17]
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding the cofactor (NAD+).
-
Incubate the reaction at a controlled temperature for a defined period.
-
Stop the reaction.
-
Quantify the product formation or NADH production using the chosen detection method.
-
Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a suitable model.
Cell-Based HSD17B13 Activity Assay
This protocol provides a general framework for assessing inhibitor activity in a cellular context.
Objective: To evaluate the ability of a compound to inhibit HSD17B13 activity within a cellular environment.
Materials:
-
Hepatocyte cell line (e.g., HepG2) or primary hepatocytes.
-
Cell culture medium and supplements.
-
Test compounds.
-
Lysis buffer.
-
Analytical method for substrate and product quantification (e.g., HPLC or LC-MS/MS).
Procedure:
-
Culture the cells to a suitable confluency.
-
Treat the cells with the test compound at various concentrations for a predetermined time.
-
Add the HSD17B13 substrate to the culture medium.
-
Incubate for a specific period to allow for substrate metabolism.
-
Harvest the cells and/or the culture medium.
-
Extract the substrate and its metabolite.
-
Quantify the levels of the substrate and its product using an appropriate analytical method.
-
Determine the inhibitory effect of the compound on HSD17B13 activity.
In Vivo Efficacy in a Mouse Model of NASH
Several mouse models are used to study NASH and evaluate the efficacy of therapeutic agents. The choline-deficient, L-amino acid-defined, high-fat diet (CDAAHFD) model is commonly used to induce steatohepatitis and fibrosis.[11][20]
Objective: To assess the in vivo efficacy of an HSD17B13 inhibitor in a mouse model of NASH.
Animal Model:
-
Strain: C57BL/6J mice.
-
Diet: CDAAHFD to induce NASH.
-
Control group: Mice on a standard chow diet.
Procedure:
-
Induce NASH in mice by feeding them the CDAAHFD for a specified duration (e.g., several weeks).
-
Administer the HSD17B13 inhibitor or vehicle control to the mice via an appropriate route (e.g., oral gavage).
-
Monitor the animals for changes in body weight and other relevant physiological parameters.
-
At the end of the study, collect blood and liver tissue samples.
-
Analyze plasma for markers of liver injury (e.g., ALT, AST).
-
Assess the liver for histological changes, including steatosis, inflammation, and fibrosis (e.g., using H&E and Sirius Red staining).
-
Quantify hepatic triglyceride content and gene expression of relevant markers.[20]
Visualizations
HSD17B13 Signaling Pathway and Inhibition
Caption: Simplified HSD17B13 pathway and points of intervention by inhibitors.
General Experimental Workflow for HSD17B13 Inhibitor Evaluation
Caption: A general workflow for the discovery and development of HSD17B13 inhibitors.
Logical Relationship of HSD17B13 Inhibition to Therapeutic Outcomes
Caption: The logical progression from HSD17B13 inhibition to desired clinical outcomes.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Knockdown of HSD17B13 mRNA, Pharmacokinetics, Safety, and Tolerability, of AZD7503 in Non-Alcoholic Fatty Liver Disease [astrazenecaclinicaltrials.com]
- 9. assaygenie.com [assaygenie.com]
- 10. HSD17B13 inhibitors (Enanta Pharmaceuticals) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. enanta.com [enanta.com]
- 12. enanta.com [enanta.com]
- 13. astrazeneca.trialsummaries.com [astrazeneca.trialsummaries.com]
- 14. fiercebiotech.com [fiercebiotech.com]
- 15. Sanofi and AstraZeneca Scrap Several Early-Stage Programs in Q1 - BioSpace [biospace.com]
- 16. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 17. enanta.com [enanta.com]
- 18. enanta.com [enanta.com]
- 19. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
Translating Enzyme Inhibition to Therapeutic Effect: An In Vitro to In Vivo Correlation Guide for HSD17B13 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a promising therapeutic target for a range of chronic liver diseases, including metabolic dysfunction-associated steatotic liver disease (MASLD), formerly known as non-alcoholic fatty liver disease (NAFLD), and metabolic dysfunction-associated steatohepatitis (MASH), previously non-alcoholic steatohepatitis (NASH). Human genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease, including cirrhosis and hepatocellular carcinoma.[1][2][3] This has spurred the development of small molecule inhibitors aimed at mimicking this protective effect. A critical aspect of developing these inhibitors is understanding the correlation between their activity in laboratory-based assays (in vitro) and their therapeutic effects in living organisms (in vivo). This guide provides a comparative overview of the methodologies used to assess HSD17B13 inhibitor activity and the current understanding of the in vitro to in vivo correlation (IVIVC).
The Role of HSD17B13 in Liver Pathophysiology
HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver.[4][5][6] While its precise physiological function is still under investigation, it is known to be involved in hepatic lipid metabolism.[4][6] Upregulation of HSD17B13 expression is observed in patients with NAFLD, and its overexpression in animal models promotes lipid accumulation in the liver.[1][4][6] Conversely, genetic variants that lead to a loss of HSD17B13 function are protective against the progression of liver disease.[2] The proposed mechanism of action for HSD17B13 inhibitors is to reduce the enzymatic activity, thereby mitigating liver injury, inflammation, and fibrosis.[2]
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. news-medical.net [news-medical.net]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Hsd17B13-IN-58
The proper disposal of the research chemical Hsd17B13-IN-58 is a critical component of laboratory safety and environmental responsibility. As a novel and potent inhibitor, it must be treated as hazardous chemical waste. Adherence to institutional and regulatory guidelines is paramount to ensure the safety of laboratory personnel and the surrounding community.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound, whether in solid form or in solution, must be managed through your institution's hazardous waste program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Identification and Segregation :
-
Treat all materials contaminated with this compound as hazardous waste. This includes unused or expired compounds, solutions, contaminated labware (e.g., pipette tips, vials, and flasks), and any spill cleanup materials.
-
Segregate waste containing this compound from other waste streams to prevent unintended chemical reactions. Specifically, avoid mixing it with incompatible materials.
-
-
Waste Collection and Containerization :
-
Solid Waste : Collect solid this compound and contaminated materials in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
-
Liquid Waste : For solutions containing this compound, use a dedicated, non-reactive, and sealable liquid waste container. Do not overfill the container; it is recommended to fill it to no more than 90% of its capacity to allow for expansion.
-
Ensure all waste containers are kept securely closed except when adding waste.
-
-
Labeling :
-
Properly label all waste containers with the words "Hazardous Waste."
-
The label must include the full chemical name ("this compound"), its concentration (if in solution), and the approximate quantity. Do not use abbreviations or chemical formulas.
-
Include the date of waste accumulation and the name of the generating laboratory or principal investigator.
-
-
Storage :
-
Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
-
Disposal :
-
Contact your institution's EHS or hazardous waste management office to schedule a pickup for the waste.
-
Do not attempt to transport the hazardous waste off-site yourself. Disposal must be handled by a licensed professional waste disposal service arranged by your institution.
-
Decontamination of Labware
For reusable labware contaminated with this compound, a triple-rinse procedure is recommended:
-
Rinse the glassware three times with a suitable solvent capable of dissolving the compound.
-
Collect the rinsate as hazardous liquid waste and dispose of it according to the procedures outlined above.
-
After the triple-rinse, the glassware can typically be washed according to standard laboratory procedures.
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, general guidelines for chemical waste provide the following recommendations:
| Parameter | Guideline | Rationale |
| Liquid Waste Container Fill Level | ≤ 90% capacity | To allow for thermal expansion and prevent spills. |
| Empty Container Rinsing | Triple-rinse with a suitable solvent | To ensure the removal of hazardous residue before the container is disposed of or reused. |
Below is a flowchart illustrating the decision-making process for the proper disposal of this compound.
Navigating the Safe Handling of Hsd17B13-IN-58: A Guide for Researchers
For researchers, scientists, and drug development professionals working with the novel inhibitor Hsd17B13-IN-58, ensuring laboratory safety and proper handling is paramount. As a compound with limited publicly available safety data, it is crucial to treat this compound as a substance with unknown potential hazards and to adhere to stringent safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Summary of Key Information
| Data Point | Information | Source |
| Chemical Name | This compound | MedchemExpress |
| Molecular Formula | C₂₃H₁₅Cl₂F₃N₄O₄ | MedchemExpress |
| Molecular Weight | 539.29 g/mol | MedchemExpress |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | MedchemExpress |
| Storage (in Solvent) | -80°C for 6 months, -20°C for 1 month | MedchemExpress |
| Shipping Condition | Shipped at room temperature | MedchemExpress |
| Solubility | Soluble in DMSO | MedchemExpress |
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to personal and environmental protection is necessary.
Engineering Controls:
-
Fume Hood: All work involving the handling of this compound powder or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ventilation: Ensure the laboratory has adequate general ventilation.
Personal Protective Equipment (PPE):
-
Eye Protection: ANSI Z87.1-compliant safety glasses or goggles are mandatory to protect against splashes.[1] A face shield should be used when there is a significant risk of splashing.[1]
-
Hand Protection: Nitrile or neoprene gloves should be worn to prevent skin contact.[1] Regularly inspect gloves for any signs of degradation or puncture.
-
Protective Clothing: A standard laboratory coat must be worn.[1] For procedures with a higher risk of contamination, a disposable gown is recommended.
-
Respiratory Protection: If work cannot be conducted in a fume hood, a risk assessment should be performed by environmental health and safety (EH&S) personnel to determine if a respirator is required.[1]
Procedural Guidance for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical to maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
Label the container clearly with the compound name, date received, and any known hazards.[1]
-
Store in secondary containment to prevent the spread of material in case of a spill.[1]
2. Preparation of Solutions:
-
All weighing and solution preparation should be performed within a chemical fume hood.
-
For in vitro assays, stock solutions are typically prepared in dimethyl sulfoxide (DMSO).[2]
-
To avoid precipitation, it is recommended to dilute stock solutions in a stepwise manner.[2]
-
For cellular assays, ensure the final concentration of DMSO is low (typically <0.5%) to avoid cytotoxicity.[2]
-
If sterilization is required, use a 0.22 µm sterile filter; do not autoclave.[2]
3. Experimental Use:
-
Handle all solutions containing this compound with the same precautions as the neat compound.
-
Avoid the generation of aerosols.
-
Clearly label all tubes and vessels containing the inhibitor.
4. Spill Management:
-
In the event of a spill, treat it as a major spill of an unknown hazardous material.[1]
-
Evacuate the immediate area and notify your supervisor and EH&S.[1]
-
Do not attempt to clean up a large spill without proper training and equipment.
-
For minor spills within a fume hood, use an appropriate absorbent material, decontaminate the area, and dispose of the waste as hazardous.
5. Disposal:
-
All waste materials, including empty containers, contaminated PPE, and solutions containing this compound, must be disposed of as hazardous chemical waste.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
Experimental Workflow for Safe Handling
The following diagram illustrates a standard workflow for the safe handling of a novel chemical inhibitor like this compound.
Caption: Workflow for the safe handling of this compound.
By adhering to these guidelines, researchers can confidently work with this compound while minimizing risks and ensuring a safe and productive research environment. Always consult your institution's Chemical Hygiene Plan and EH&S department for specific guidance.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
